Product packaging for Methyl 2-(2-Bromo-4-pyridyl)acetate(Cat. No.:CAS No. 1234217-58-3)

Methyl 2-(2-Bromo-4-pyridyl)acetate

Cat. No.: B1433362
CAS No.: 1234217-58-3
M. Wt: 230.06 g/mol
InChI Key: UAFFLLDQVVGPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(2-Bromo-4-pyridyl)acetate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1433362 Methyl 2-(2-Bromo-4-pyridyl)acetate CAS No. 1234217-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFFLLDQVVGPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234217-58-3
Record name Methyl 2-(2-bromo-4-pyridyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

Methyl 2-(2-Bromo-4-pyridyl)acetate, with the CAS Number 1234217-58-3, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a methyl acetate group at the 4-position, offers a unique combination of reactive sites. This strategic arrangement of functional groups makes it a highly valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the ester moiety can be further manipulated, making this compound a versatile tool for introducing the pyridyl scaffold into target molecules. Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets.[3]

This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed look at its synthesis, its critical role in advanced synthetic applications such as Suzuki-Miyaura coupling, and essential safety and handling information. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1234217-58-3[1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Purity Typically ≥97%[2]
Physical Form Liquid
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1][2]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, its synthesis can be logically deduced from established organic chemistry principles. A plausible and common route would involve the esterification of the corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid.

A general, illustrative synthesis workflow is presented below. This is a representative pathway and may require optimization for specific laboratory conditions.

G cluster_0 Synthesis Pathway start 2-Bromo-4-methylpyridine intermediate1 Radical Bromination (e.g., NBS, AIBN) start->intermediate1 intermediate2 2-Bromo-4-(bromomethyl)pyridine intermediate1->intermediate2 intermediate3 Cyanation (e.g., NaCN) intermediate2->intermediate3 intermediate4 2-(2-Bromo-4-pyridyl)acetonitrile intermediate3->intermediate4 intermediate5 Hydrolysis (Acid or Base) intermediate4->intermediate5 intermediate6 2-(2-Bromo-4-pyridyl)acetic acid intermediate5->intermediate6 intermediate7 Esterification (Methanol, Acid catalyst) intermediate6->intermediate7 product This compound intermediate7->product

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Esterification of 2-(2-Bromo-4-pyridyl)acetic acid

This protocol is a generalized procedure for acid-catalyzed esterification and should be adapted and optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-Bromo-4-pyridyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (which acts as both solvent and reactant).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[4]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The 2-bromopyridine moiety is a particularly useful synthon for introducing the pyridine core into more complex molecules, a common strategy in medicinal chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction allows for the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of organic groups by coupling with a boronic acid or a boronate ester.[7][8]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can present challenges.[9] However, the development of specialized ligands and reaction conditions has made the Suzuki coupling of 2-bromopyridines a robust and widely used transformation.[9]

G cluster_1 Suzuki-Miyaura Coupling Workflow reactant1 This compound catalyst_system Palladium Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) reactant1->catalyst_system reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reactant2->catalyst_system product Methyl 2-(2-Aryl/Heteroaryl-4-pyridyl)acetate catalyst_system->product

Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.

Exemplary Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.1–1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equivalents).[8]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7][8]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[7]

  • Reaction: Heat the reaction mixture with vigorous stirring (typically 80-120 °C).[7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

The resulting coupled products can serve as advanced intermediates for a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[3]

Safety and Handling

As with all bromo-organic compounds, appropriate safety precautions must be taken when handling this compound.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat and sources of ignition.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a strategically important building block for organic chemists, particularly those in the field of drug discovery. Its capacity to undergo versatile transformations, most notably palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of complex pyridine-containing molecules. A thorough understanding of its properties, synthetic access, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this valuable compound in the creation of novel and impactful chemical entities.

References

An In-depth Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-4-pyridyl)acetate is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its strategic combination of a reactive bromine atom on an electron-deficient pyridine ring and an ester functionality makes it a versatile synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical intermediate.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of numerous drugs, where it can act as a hydrogen bond acceptor, a ligand for metal ions, or a bioisosteric replacement for a phenyl ring. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

Among the vast landscape of substituted pyridines, 2-bromopyridine derivatives have emerged as particularly valuable intermediates. The bromine atom at the 2-position serves as a versatile handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular libraries for drug screening. This compound, the subject of this guide, is a prime example of such a strategically functionalized building block, offering multiple points for molecular elaboration.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. This section details the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 1234217-58-3[1]
Appearance Solid, liquid, or semi-solid
Purity Typically ≥97%[1]
Storage Conditions Inert atmosphere, store in freezer (-20°C) or refrigerated (2-8°C)[1]

Structural Formula:

Caption: 2D structure of this compound.

Synthesis of this compound

Conceptual Synthesis Pathway

The synthesis would likely proceed in two key stages:

  • Preparation of 2-(2-Bromo-4-pyridyl)acetic acid: This intermediate can be synthesized from a suitable precursor, such as 2-bromo-4-methylpyridine.

  • Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product.

G cluster_0 Synthesis Pathway 2-bromo-4-methylpyridine 2-Bromo-4-methylpyridine intermediate_acid 2-(2-Bromo-4-pyridyl)acetic acid 2-bromo-4-methylpyridine->intermediate_acid Side-chain functionalization final_product This compound intermediate_acid->final_product Esterification (MeOH, H+)

Caption: Conceptual synthetic pathway for this compound.

Representative Experimental Protocol (Esterification)

The following is a generalized protocol for the esterification of a carboxylic acid, which can be adapted for the synthesis of this compound from its corresponding acid.

Materials:

  • 2-(2-Bromo-4-pyridyl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a solution of 2-(2-Bromo-4-pyridyl)acetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, we can predict the key spectral features based on the analysis of closely related structures, such as 2-bromo-4-methylpyridine.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl ester and methylene groups.

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing bromine atom and the ester group will influence their chemical shifts.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 3.8-4.2 ppm.

  • Methyl Protons (-OCH₃): A singlet at approximately δ 3.7-3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbons of the pyridine ring, the methylene group, the ester carbonyl, and the methyl group.

  • Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly downfield.

  • Carbonyl Carbon (-C=O): A signal in the range of δ 165-175 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1730-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted Mass Spectrometry Data: [3]

IonPredicted m/zDescription
[M]⁺228.97Molecular ion with ⁷⁹Br
[M+2]⁺230.97Molecular ion with ⁸¹Br
[M-OCH₃]⁺197.94 / 199.94Loss of the methoxy group
[M-COOCH₃]⁺169.95 / 171.95Loss of the methoxycarbonyl group
[M-Br]⁺150.06Loss of the bromine atom

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its two primary functional groups: the 2-bromo substituent on the pyridine ring and the methyl ester.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the pyridine ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex biaryl and heteroaryl structures that are often found in biologically active molecules.[4]

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming C-C bonds. This compound can be coupled with a wide range of boronic acids and their derivatives to introduce diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring.

G cluster_0 Suzuki-Miyaura Coupling start_material This compound product 2-Aryl-4-pyridylacetate Derivative start_material->product Pd catalyst, Base boronic_acid Ar-B(OH)₂ boronic_acid->product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Other Cross-Coupling Reactions: Other important cross-coupling reactions that can be employed with this compound include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing amine functionalities.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C double bonds with alkenes.

  • Stille Coupling: For C-C bond formation with organostannanes.

Modification of the Ester Group

The methyl ester group provides another site for synthetic manipulation. It can be:

  • Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or further modified.

  • Reduced to the corresponding primary alcohol, which can serve as a precursor for other functional groups.

  • Reacted with Grignard reagents to form tertiary alcohols.

Applications in the Synthesis of Bioactive Molecules

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds, particularly in the area of kinase inhibitors. The 2-substituted pyridine core can effectively mimic the hinge-binding interactions of ATP in the kinase active site. The ability to readily introduce a variety of substituents at the 2-position via cross-coupling reactions makes this building block invaluable for generating libraries of potential kinase inhibitors for screening and lead optimization.[4]

Safety and Handling

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically positioned reactive sites—the 2-bromo group and the methyl ester—allow for a wide range of synthetic transformations, enabling the construction of diverse and complex molecular scaffolds. The ability to readily participate in palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the synthesis of novel drug candidates, especially in the area of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and is intended to empower researchers to effectively utilize this important chemical intermediate in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(2-Bromo-4-pyridyl)acetate, a key building block in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the formation of the intermediate, 2-(2-Bromo-4-pyridyl)acetic acid, from 2-Bromo-4-methylpyridine, followed by a classic Fischer esterification to yield the final product. Each synthetic step is accompanied by a detailed, self-validating experimental protocol. The guide further provides a thorough characterization of the target compound, including its physicochemical properties and a detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and related applications.

Introduction: The Significance of a Versatile Building Block

This compound is a valuable heterocyclic intermediate widely employed in the synthesis of a diverse array of complex organic molecules. Its structural features, namely the reactive bromine atom at the 2-position of the pyridine ring and the ester functionality, make it a versatile synthon for introducing the 2-bromo-4-pyridylacetic acid moiety into larger molecular scaffolds. This is particularly relevant in the field of drug discovery, where pyridine derivatives are prevalent in numerous biologically active compounds. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The ester group, in turn, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.

This guide provides a detailed and practical approach to the synthesis and characterization of this important building block, empowering researchers to confidently incorporate it into their synthetic strategies.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-Bromo-4-methylpyridine.

Overall Synthetic Scheme:

Synthesis_Workflow Start 2-Bromo-4-methylpyridine Intermediate 2-(2-Bromo-4-pyridyl)acetic acid Start->Intermediate 1. LDA, THF, -78 °C 2. CO2 (s) 3. H3O+ Product This compound Intermediate->Product Methanol, H2SO4 (cat.) Reflux

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-(2-Bromo-4-pyridyl)acetic acid

The initial step involves the deprotonation of the methyl group of 2-Bromo-4-methylpyridine using a strong, non-nucleophilic base, followed by carboxylation with carbon dioxide.

  • Mechanism: The choice of Lithium diisopropylamide (LDA) as the base is critical. Its bulky nature prevents nucleophilic attack on the pyridine ring. LDA abstracts a proton from the methyl group, which is rendered acidic by the electron-withdrawing effect of the pyridine ring, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate to furnish the desired carboxylic acid intermediate.

Step 2: Fischer Esterification to this compound

The second step is a classic Fischer esterification, where the carboxylic acid intermediate is reacted with methanol in the presence of a catalytic amount of strong acid.

  • Mechanism: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the methyl ester. The reaction is reversible, and using an excess of methanol helps to drive the equilibrium towards the product side.[1]

Detailed Experimental Protocols

3.1. Synthesis of 2-(2-Bromo-4-pyridyl)acetic acid

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Bromo-4-methylpyridine4926-28-7172.0210.0 g0.058
Diisopropylamine108-18-9101.199.0 mL0.064
n-Butyllithium (2.5 M in hexanes)109-72-864.0625.6 mL0.064
Tetrahydrofuran (THF), anhydrous109-99-972.11200 mL-
Carbon Dioxide, solid (dry ice)124-38-944.01~50 g-
Hydrochloric Acid (1 M)7647-01-036.46As needed-
Diethyl Ether60-29-774.12For extraction-
Anhydrous Sodium Sulfate7757-82-6142.04For drying-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (9.0 mL, 0.064 mol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (25.6 mL of a 2.5 M solution in hexanes, 0.064 mol) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • In a separate flask, dissolve 2-Bromo-4-methylpyridine (10.0 g, 0.058 mol) in anhydrous THF (100 mL).

  • Add the solution of 2-Bromo-4-methylpyridine dropwise to the LDA solution at -78 °C. A deep red color should develop, indicating the formation of the carbanion. Stir the reaction mixture at this temperature for 1 hour.

  • Carefully add crushed dry ice pellets to the reaction mixture in portions, ensuring the temperature does not rise above -60 °C. The red color will dissipate. Continue adding dry ice until the reaction mixture becomes a pale yellow slurry.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromo-4-pyridyl)acetic acid as a solid. The crude product can be used in the next step without further purification.

3.2. Synthesis of this compound

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-(2-Bromo-4-pyridyl)acetic acid192868-29-2216.03~12.5 g (crude)~0.058
Methanol, anhydrous67-56-132.04150 mL-
Sulfuric Acid, concentrated7664-93-998.082 mL-
Saturated Sodium Bicarbonate Solution144-55-884.01For neutralization-
Ethyl Acetate141-78-688.11For extraction-
Brine--For washing-
Anhydrous Magnesium Sulfate7487-88-9120.37For drying-

Procedure:

  • To a 250 mL round-bottom flask containing the crude 2-(2-Bromo-4-pyridyl)acetic acid from the previous step, add anhydrous methanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a clear oil.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

4.1. Physicochemical Properties

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Clear, colorless to pale yellow oil
Boiling Point Not available
Storage Store in an inert atmosphere, preferably in a freezer under -20°C[2]

4.2. Spectroscopic Data

The following data represents typical spectroscopic characteristics for this compound.

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • Expected Chemical Shifts (CDCl₃, 400 MHz):

    • δ 8.30 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

    • δ 7.35 (s, 1H): This singlet is assigned to the proton at the C3 position.

    • δ 7.15 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C5 position.

    • δ 3.75 (s, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃).

    • δ 3.70 (s, 2H): This singlet represents the methylene protons (-CH₂-) of the acetate group.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Expected Chemical Shifts (CDCl₃, 100 MHz):

    • δ 170.5: Carbonyl carbon of the ester group.

    • δ 150.0: C6 carbon of the pyridine ring.

    • δ 148.5: C4 carbon of the pyridine ring.

    • δ 142.0: C2 carbon of the pyridine ring, attached to the bromine atom.

    • δ 128.0: C3 carbon of the pyridine ring.

    • δ 125.0: C5 carbon of the pyridine ring.

    • δ 52.5: Methyl carbon of the ester group (-OCH₃).

    • δ 40.0: Methylene carbon of the acetate group (-CH₂-).

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Expected Characteristic Peaks (neat, cm⁻¹):

    • ~3050-3100: C-H stretching vibrations of the aromatic pyridine ring.

    • ~2950-2990: C-H stretching vibrations of the methyl and methylene groups.

    • ~1740: A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.

    • ~1580, 1470, 1430: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~1200-1300: C-O stretching vibration of the ester group.

    • ~1000-1100: C-Br stretching vibration.

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • m/z 229/231 ([M]⁺): The molecular ion peaks, showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • m/z 170/172: Loss of the methoxycarbonyl group (-COOCH₃).

    • m/z 150: Loss of the bromine atom from the molecular ion.

    • m/z 91: Fragment corresponding to the picolyl cation.

Applications in Drug Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The 2-substituted pyridine core is a privileged scaffold found in a multitude of kinase inhibitors and other therapeutic agents. The ability to perform diverse cross-coupling reactions at the bromine-bearing position allows for the rapid generation of compound libraries for high-throughput screening. Furthermore, the ester functionality can be leveraged to create prodrugs or to attach the molecule to larger carrier systems for targeted drug delivery.

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route to this compound. The provided experimental protocols are designed to be robust and reproducible, while the detailed characterization data serves as a benchmark for quality control. The versatility of this building block, coupled with the straightforward synthetic access described herein, makes it a valuable asset for researchers in the pharmaceutical and chemical sciences.

References

Spectroscopic Data of Methyl 2-(2-Bromo-4-pyridyl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic signature of Methyl 2-(2-Bromo-4-pyridyl)acetate (CAS No. 1234217-58-3), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unambiguous identification and characterization of novel molecules.

The structural features of this compound—a substituted pyridine ring coupled with a methyl ester moiety—give rise to a distinct set of signals in various spectroscopic analyses. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This guide will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₈H₈BrNO₂ and a monoisotopic mass of 228.97385 Da.[1] The molecule's architecture, featuring an electron-withdrawing bromine atom on the pyridine ring and an ester group, dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic data.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "N4" [label="N"]; "C5" [label="C"]; "C6" [label="C"]; "Br" [label="Br"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "C7" [label="C", pos="3,0!"]; "H4" [label="H", pos="2.5,-0.5!"]; "H5" [label="H", pos="2.5,0.5!"]; "C8" [label="C", pos="4.5,0!"]; "O1" [label="O", pos="5,-0.75!"]; "O2" [label="O", pos="5,0.75!"]; "C9" [label="C", pos="6.5,0.75!"]; "H6" [label="H", pos="7,0.25!"]; "H7" [label="H", pos="7,1.25!"]; "H8" [label="H", pos="7.5,0.75!"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "N4"; "N4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C5" -- "Br"; "C1" -- "H1"; "C2" -- "H2"; "C3" -- "H3"; "C6" -- "C7"; "C7" -- "H4"; "C7" -- "H5"; "C7" -- "C8"; "C8" -- "O1" [style=double]; "C8" -- "O2"; "O2" -- "C9"; "C9" -- "H6"; "C9" -- "H7"; "C9" -- "H8"; }

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region from the acetate moiety.

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6~8.3 - 8.5Doublet (d)~5.0
H-3~7.4 - 7.6Doublet of doublets (dd) or narrow multiplet< 1.0, ~5.0
H-5~7.2 - 7.4Doublet (d)< 1.0
-CH₂-~3.8 - 4.0Singlet (s)N/A
-OCH₃~3.7 - 3.8Singlet (s)N/A

Interpretation: The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the bromine substituent. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The methylene protons (-CH₂-) of the acetate group are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ester)~170 - 172
C-2 (C-Br)~148 - 152
C-4~148 - 150
C-6~149 - 151
C-3~125 - 127
C-5~122 - 124
-OCH₃~52 - 54
-CH₂-~40 - 42

Interpretation: The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbon atom attached to the bromine (C-2) will also be significantly downfield due to the halogen's inductive effect. The other aromatic carbons will appear in the typical range for a substituted pyridine ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Sample" [label="Dissolve ~5-10 mg of sample"]; "Solvent" [label="in ~0.6 mL of deuterated solvent (e.g., CDCl₃)"]; "Vortex" [label="Vortex to ensure homogeneity"]; "Transfer" [label="Transfer to a 5 mm NMR tube"]; "Sample" -> "Solvent" -> "Vortex" -> "Transfer"; }

subgraph "cluster_DataAcquisition" { label = "Data Acquisition"; bgcolor="#FFFFFF"; "Instrument" [label="Insert sample into NMR spectrometer (e.g., 400 MHz)"]; "Lock" [label="Lock on the deuterium signal of the solvent"]; "Shim" [label="Shim the magnetic field for optimal homogeneity"]; "Acquire" [label="Acquire ¹H and ¹³C spectra"]; "Instrument" -> "Lock" -> "Shim" -> "Acquire"; }

subgraph "cluster_DataProcessing" { label = "Data Processing"; bgcolor="#FFFFFF"; "FT" [label="Fourier Transform the FID"]; "Phase" [label="Phase the spectrum"]; "Baseline" [label="Apply baseline correction"]; "Reference" [label="Reference the spectrum (e.g., TMS at 0 ppm)"]; "FT" -> "Phase" -> "Baseline" -> "Reference"; }

"Transfer" -> "Instrument" [lhead="cluster_DataAcquisition", ltail="cluster_SamplePrep"]; "Acquire" -> "FT" [lhead="cluster_DataProcessing", ltail="cluster_DataAcquisition"]; }

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O Stretch (Ester)1735 - 1750Strong
C-O Stretch (Ester)1200 - 1300Strong
C=N and C=C Stretch (Aromatic)1550 - 1610Medium to Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C-Br Stretch500 - 600Medium

Interpretation: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group. The aromatic C=N and C=C stretching vibrations will appear in the 1550-1610 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal and acquire the spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
m/z Ion Interpretation
229/231[M]⁺Molecular ion peak (showing the characteristic 1:1 isotopic pattern for bromine)
170/172[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
150[M - Br]⁺Loss of a bromine radical
91[C₅H₄N-CH₂]⁺Fragment corresponding to the pyridylmethyl cation
59[COOCH₃]⁺Methoxycarbonyl cation

Interpretation: The mass spectrum will show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with approximately equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation pathways include the loss of the methoxycarbonyl group and the cleavage of the C-Br bond.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

graph "GCMS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

"Prep" [label="Prepare a dilute solution\nof the sample in a\nvolatile solvent (e.g., DCM)"]; "Inject" [label="Inject 1 µL of the solution\ninto the GC-MS system"];

subgraph "cluster_GC" { label = "Gas Chromatography"; bgcolor="#F1F3F4"; "Column" [label="Separation on a\nsuitable capillary column\n(e.g., DB-5ms)"]; "Oven" [label="Temperature program:\n- Initial: 50°C (1 min)\n- Ramp: 10°C/min to 280°C\n- Final: 280°C (5 min)"]; "Column" -> "Oven"; }

subgraph "cluster_MS" { label = "Mass Spectrometry"; bgcolor="#F1F3F4"; "Ionization" [label="Electron Ionization (EI)\nat 70 eV"]; "Analyzer" [label="Quadrupole mass analyzer"]; "Detection" [label="Scan m/z range 40-400"]; "Ionization" -> "Analyzer" -> "Detection"; }

"Prep" -> "Inject"; "Inject" -> "Column"; "Oven" -> "Ionization" [ltail="cluster_GC", lhead="cluster_MS"]; }

Caption: A typical workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of this compound. By combining the information from NMR, IR, and MS, researchers can confidently identify this compound and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality data in a laboratory setting. As with any analytical work, it is crucial to compare experimentally obtained data with reference spectra or, in their absence, with theoretically predicted values and data from structurally related compounds.

References

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-(2-Bromo-4-pyridyl)acetate is a key heterocyclic intermediate of significant interest in medicinal chemistry and materials science. Its structure combines a reactive 2-bromopyridine core with a methyl acetate side chain, offering multiple avenues for synthetic elaboration. The electron-deficient nature of the pyridine ring, coupled with the strategic placement of a bromine atom, makes this compound a versatile precursor for a wide array of functionalized pyridine derivatives. Understanding the nuanced reactivity of both the C-Br bond and the ester moiety, as well as the compound's overall stability, is paramount for its effective utilization in complex synthetic campaigns. This guide provides a comprehensive overview of the chemical behavior of this compound, grounded in established principles of heterocyclic chemistry and supported by field-proven insights.

Part 1: The Reactive Landscape of this compound

The reactivity of this compound is dominated by the chemistry of the 2-bromopyridine ring. The bromine atom at the C2 position serves as an excellent leaving group in both nucleophilic aromatic substitution and a variety of transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.

The Suzuki-Miyaura reaction is a robust method for coupling this compound with a wide range of boronic acids and their derivatives.[1] This reaction is fundamental for the synthesis of 2-aryl and 2-heteroaryl pyridine derivatives, which are common motifs in pharmacologically active molecules.

A critical challenge in the Suzuki coupling of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to deactivation.[2] The selection of appropriate ligands is therefore crucial to mitigate this issue and ensure high reaction yields. Bulky, electron-rich phosphine ligands are often employed to shield the palladium center and promote the desired catalytic cycle.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Boronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Representative Yield (%)Reference(s)
Phenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃1,4-Dioxane/H₂O80-12081[1]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄Toluene100-11092 (on a similar substrate)[1]
4-Chlorophenylboronic acidPd(OAc)₂ (2-5)PPh₃ (4-10)Cs₂CO₃Dioxane80-10080 (representative)[1]
3-Thienylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃1,4-Dioxane/H₂O80-12073 (representative)[1]

Note: Yields are based on studies with 2-bromo-4-methylpyridine and are representative of what can be expected for this compound under optimized conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Logical Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Workflow Start Select Substrates: This compound + Boronic Acid Catalyst Choose Catalyst System: Pd Source + Ligand Start->Catalyst Base Select Base: K2CO3, K3PO4, Cs2CO3 Catalyst->Base Solvent Choose Solvent: Dioxane/H2O, Toluene, DMF Base->Solvent Reaction Run Reaction: Inert Atmosphere, 80-120 °C Solvent->Reaction Analysis Monitor & Analyze: TLC, LC-MS Reaction->Analysis Analysis->Reaction Incomplete Reaction Workup Work-up & Purify: Extraction, Chromatography Analysis->Workup Complete Product Isolated Product Workup->Product

Caption: Optimization workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of this compound with a diverse range of primary and secondary amines.[4][5] This reaction is of immense importance in drug discovery, where the introduction of amine functionalities is a common strategy to modulate the physicochemical and pharmacological properties of molecules.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the desired arylamine.[6] The choice of ligand and base is critical for achieving high yields and accommodating a broad substrate scope.[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Representative Yield (%)Reference(s)
AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-110High[4]
MorpholinePd(OAc)₂ (2-5)BINAP (3-6)Cs₂CO₃Dioxane100High[6]
BenzylaminePd₂(dba)₃ (1-2)RuPhos (2-4)K₃PO₄t-BuOH100High[4]
Volatile Amines (e.g., Dimethylamine)Pd(OAc)₂ (2-5)dppp (3-6)NaOtBuToluene8055-98[7]

Note: Yields are based on studies with analogous 2-bromopyridines and serve as a strong predictive framework.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagents Addition: Add the anhydrous solvent (e.g., toluene) via syringe. Stir for 10-15 minutes to allow for catalyst pre-formation. Then, add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[4]

Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR2 Ar-Pd(II)(L2)-NHR2 Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR2 Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)(L2)-NHR2->Ar-NR2 Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Part 2: The Stability Profile of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. The primary potential degradation pathways include hydrolysis of the methyl ester, and thermal or photochemical decomposition.

Hydrolytic Stability: The Role of pH

The methyl ester functionality of the molecule is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is significantly influenced by the pH of the medium.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): In basic media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol. This process is irreversible due to the deprotonation of the resulting carboxylic acid.

  • Neutral Hydrolysis: While significantly slower than acid- or base-catalyzed hydrolysis, neutral hydrolysis can occur, often facilitated by water acting as a weak nucleophile.

Table 3: Predicted Stability of this compound at Different pH Values

pH RangePrimary Degradation PathwayPredicted StabilityRecommended Action
< 3Acid-catalyzed hydrolysisLowAvoid prolonged exposure. Use aprotic solvents if possible.
4 - 6Minimal hydrolysisHighOptimal range for storage and handling in aqueous-containing media.
7 - 9Base-catalyzed hydrolysisModerate to LowBuffer systems are recommended for reactions in this pH range.
> 10Rapid base-catalyzed hydrolysisVery LowAvoid highly basic conditions unless saponification is the desired reaction.
Thermal Stability

Brominated aromatic compounds generally exhibit good thermal stability. However, at elevated temperatures, thermal decomposition can occur, potentially through homolytic cleavage of the C-Br bond to generate radical intermediates. The presence of the methyl acetate group may also lead to decarboxylation or other fragmentation pathways at high temperatures. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, it is prudent to assume that decomposition will become significant at temperatures exceeding 150-200°C, especially during prolonged heating. For reactions requiring high temperatures, such as some cross-coupling reactions, it is advisable to keep reaction times to a minimum to avoid potential degradation.

Photostability

Pyridine derivatives can be susceptible to photochemical degradation upon exposure to UV light.[2] The absorption of UV radiation can promote the molecule to an excited state, from which various photochemical reactions can occur, including C-Br bond cleavage or rearrangements of the pyridine ring. To ensure the integrity of this compound, it should be stored in amber vials or protected from light, especially when in solution. For photochemical reactions involving this substrate, careful consideration of the irradiation wavelength is necessary to avoid unwanted side reactions.

Part 3: Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is well-defined, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions providing efficient and reliable methods for the construction of complex molecular architectures. While the compound exhibits good stability under standard laboratory conditions, care must be taken to avoid strongly acidic or basic aqueous environments, prolonged exposure to high temperatures, and direct exposure to UV light to prevent degradation.

Future research in this area will likely focus on expanding the scope of catalytic transformations involving this substrate, including the development of novel C-H activation and photoredox-catalyzed reactions. A deeper, quantitative understanding of its stability profile through detailed kinetic and thermal analysis studies would further enhance its utility in process development and large-scale synthesis. The insights provided in this guide serve as a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-Bromo-4-pyridyl)acetate has emerged as a highly valuable and versatile heterocyclic building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its strategic placement of three key functional handles—a reactive bromopyridine core, an activatable methylene group, and a modifiable ester—provides a powerful platform for the construction of complex molecular architectures. The bromine atom at the C-2 position serves as a prime site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this key intermediate. It is intended for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceutical agents.[1] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a critical pharmacophore. This compound capitalizes on this core, enhancing its utility by incorporating two additional points of diversification.

The true synthetic power of this molecule lies in its trifunctionality:

  • The 2-Bromopyridine Moiety: The carbon-bromine bond at the 2-position is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]

  • The Methyl Acetate Side Chain: The ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing a secondary avenue for structural elaboration.

  • The α-Methylene Group: The protons on the carbon adjacent to the pyridine ring and the carbonyl group are acidic, offering the potential for enolate formation and subsequent alkylation or condensation reactions.

This guide will explore the practical synthesis and application of this building block, providing validated protocols and mechanistic insights to facilitate its integration into research and development programs.

Physicochemical & Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any synthetic building block. The key properties of this compound are summarized below.

Key Properties
PropertyValueReference
CAS Number 1234217-58-3[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3][4]
Appearance Liquid or Solid
Storage Conditions Inert atmosphere, Store in freezer, under -20°C[3]
Spectroscopic Data Analysis

The following data are predicted based on the analysis of structurally related compounds and foundational spectroscopic principles.[5][6]

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 8.30-8.35 (d, 1H): Proton at C-6 of the pyridine ring.

    • δ 7.35-7.40 (s, 1H): Proton at C-3 of the pyridine ring.

    • δ 7.20-7.25 (d, 1H): Proton at C-5 of the pyridine ring.

    • δ 3.80 (s, 2H): Methylene protons (-CH₂-).

    • δ 3.70 (s, 3H): Methyl ester protons (-OCH₃).

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 170.0: Ester carbonyl carbon (C=O).

    • δ 150.0: Pyridine carbon C-6.

    • δ 148.0: Pyridine carbon C-4.

    • δ 144.0: Pyridine carbon C-2 (attached to Br).

    • δ 126.0: Pyridine carbon C-3.

    • δ 125.0: Pyridine carbon C-5.

    • δ 52.5: Methyl ester carbon (-OCH₃).

    • δ 42.0: Methylene carbon (-CH₂-).

  • Infrared (IR, neat):

    • ~3050 cm⁻¹: Aromatic C-H stretch.

    • ~2950 cm⁻¹: Aliphatic C-H stretch.

    • ~1735 cm⁻¹: Strong C=O stretch (ester).

    • ~1600, 1550 cm⁻¹: C=N and C=C ring stretches.

    • ~1050 cm⁻¹: C-Br stretch.

  • Mass Spectrometry (MS, EI):

    • m/z 231/229: Molecular ion peaks ([M]⁺ and [M+2]⁺) showing the characteristic ~1:1 isotopic pattern for bromine.[5]

    • m/z 150: Fragment from the loss of the bromine atom ([M-Br]⁺).[5]

    • m/z 172/170: Fragment from the loss of the methoxycarbonyl group (-COOCH₃).

Synthesis of the Building Block

This compound is typically prepared via a straightforward esterification of its corresponding carboxylic acid precursor.

G cluster_0 Synthesis Workflow A 2-(2-Bromo-4-pyridyl)acetic acid B This compound A->B  Methanol (MeOH)  cat. H₂SO₄  Reflux

Caption: Fischer esterification for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • To a solution of 2-(2-Bromo-4-pyridyl)acetic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).[7]

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound, which can be purified further by column chromatography if necessary.[7]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its C-Br bond, which is an excellent handle for palladium-catalyzed cross-coupling reactions.

G main This compound suzuki Suzuki Product (Biaryl) main->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Product (Aminopyridine) main->buchwald R₂NH Pd Catalyst, Base sonogashira Sonogashira Product (Alkynylpyridine) main->sonogashira R-C≡CH Pd/Cu Catalysts, Base hydrolysis Carboxylic Acid Derivative main->hydrolysis LiOH or NaOH H₂O/THF

Caption: Key transformations of this compound.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds and is widely used to synthesize biaryl compounds.[8] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br (Substrate) Trans Transmetalation Complex OxAdd->Trans Ar'-B(OH)₂ Base RedE Reductive Elimination Complex Trans->RedE RedE->Pd0 Ar-Ar' (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

  • To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%), and potassium carbonate (2.0 eq).[9]

  • Add a degassed 5:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120°C for 30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-pyridylacetate derivative.[9]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for accessing aminopyridine derivatives, which are prevalent motifs in kinase inhibitors.[1]

  • In an inert atmosphere glovebox or using Schlenk technique, charge a tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).[1]

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 80-110°C for 4-24 hours, monitoring for completion.

  • Cool the mixture, dilute with an appropriate solvent like diethyl ether or ethyl acetate, and wash with brine.

  • Dry the organic phase, filter, and concentrate in vacuo. Purify by column chromatography.[1]

Sonogashira Coupling

This reaction provides a direct route to 2-alkynylpyridine derivatives by coupling the bromopyridine with a terminal alkyne.

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3-5 mol%), and Copper(I) iodide (CuI) (5 mol%).[10]

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine (2-3 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60°C) for 4-12 hours until the starting material is consumed.

  • Upon completion, dilute the mixture and filter through a pad of Celite to remove catalyst residues.

  • Perform an aqueous workup, dry the organic layer, and concentrate. Purify the residue by column chromatography.[10]

Applications in Drug Discovery

The structural motif accessible from this compound is a cornerstone in the synthesis of numerous biologically active compounds. The ability to install diverse aryl, heteroaryl, and amino substituents at the 2-position allows for fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This building block serves as a crucial intermediate in the synthesis of scaffolds for anti-cancer, anti-infective, and neurological disorder-targeting agents.[1]

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, hazards can be inferred from structurally similar compounds. Methyl bromoacetate is highly toxic by ingestion and inhalation, is corrosive, and is a lachrymator, causing severe irritation to the skin and eyes.[11][12][13] Bromopyridines are generally classified as irritants.

  • Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a freezer (-20°C) to ensure stability.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block whose value is defined by its multiple, orthogonally reactive functional groups. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a vast chemical space of substituted pyridines. The straightforward protocols and predictable reactivity outlined in this guide demonstrate its significant potential for accelerating discovery programs in medicinal chemistry and related fields.

References

The Strategic Role of Methyl 2-(2-Bromo-4-pyridyl)acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-Bromo-4-pyridyl)acetate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, comprising a reactive bromine atom at the 2-position of the pyridine ring and a versatile methyl acetate moiety at the 4-position, render it an invaluable intermediate for the synthesis of a diverse array of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for cornerstone synthetic transformations and an exploration of the underlying strategic considerations in its use are presented to empower researchers in the rational design and synthesis of novel drug candidates.

Introduction: The Significance of the 2-Bromopyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.[1] The introduction of a bromine atom at the 2-position of the pyridine ring, as seen in this compound, provides a highly versatile synthetic handle for the construction of complex molecular architectures.[2] This strategic placement of a halogen allows for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.

PropertyValueReference
CAS Number 1234217-58-3[4]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Appearance Not specified, likely a solid or oil
Purity Typically ≥97%[4]
Storage Inert atmosphere, store in freezer, under -20°C[4]

Safety and Handling: As with all bromo-organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be conceptually approached through the esterification of the corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid. A general and robust method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[5]

Alternatively, a three-component synthesis strategy for pyridylacetic acid derivatives has been reported, which involves the reaction of pyridine-N-oxides with Meldrum's acid derivatives.[6][7][8] This approach offers a convergent and efficient route to substituted pyridylacetic acid esters.

Conceptual Synthetic Workflow:

A 2-Bromo-4-methylpyridine B Oxidation A->B e.g., m-CPBA C 2-Bromo-4-methylpyridine-N-oxide B->C D Activation (e.g., TsCl) C->D F Nucleophilic Substitution D->F E Meldrum's Acid Derivative E->F G Intermediate Adduct F->G H Methanolysis & Decarboxylation G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Key Synthetic Transformations in Medicinal Chemistry

The synthetic utility of this compound is primarily centered around the reactivity of its 2-bromo substituent in palladium-catalyzed cross-coupling reactions. These transformations allow for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the coupling of the pyridyl core with a plethora of boronic acids or their esters, leading to the synthesis of 2-aryl or 2-heteroaryl-4-pyridylacetate derivatives. These products are common structural motifs in kinase inhibitors.[2][9]

Exemplary Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., toluene/water 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

A This compound D Suzuki-Miyaura Coupling A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Methyl 2-(2-Aryl-4-pyridyl)acetate D->E

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another indispensable tool in modern medicinal chemistry for the formation of C-N bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to 2-amino-4-pyridylacetate derivatives. These structures are also prevalent in various classes of therapeutic agents, including kinase inhibitors.[2]

Exemplary Experimental Protocol for Buchwald-Hartwig Amination:

  • Catalyst Pre-formation: In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., BINAP, 0.02 eq), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether), and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

A This compound D Buchwald-Hartwig Amination A->D B Primary or Secondary Amine B->D C Pd Catalyst, Ligand & Base C->D E Methyl 2-(2-Amino-4-pyridyl)acetate Derivative D->E

Caption: Buchwald-Hartwig amination of this compound.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 2-substituted pyridine motif, readily accessible from this compound, is a cornerstone in the design of numerous kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that project into surrounding pockets to enhance potency and selectivity. The synthetic versatility of this compound allows for the systematic exploration of these surrounding pockets by introducing a wide array of chemical functionalities through the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Illustrative Signaling Pathway Targeted by Kinase Inhibitors:

A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, etc. C->D E Kinase Inhibitor (derived from this compound) E->B Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Perspectives

This compound is a strategically important and versatile building block for medicinal chemists. Its ability to readily participate in robust and high-yielding cross-coupling reactions makes it an ideal starting point for the synthesis of diverse libraries of compounds targeting a wide range of biological targets. The insights and protocols provided in this guide are intended to facilitate the effective utilization of this valuable intermediate in the ongoing quest for novel and improved therapeutics. As the demand for more potent and selective drugs continues to grow, the importance of well-designed, synthetically accessible building blocks like this compound will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its robustness, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a critical transformation in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3] This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura coupling of Methyl 2-(2-Bromo-4-pyridyl)acetate. This substrate is a valuable building block, incorporating a pyridine core prevalent in many biologically active compounds. The presence of a base-sensitive methyl ester group necessitates careful optimization of reaction conditions to ensure high yields of the desired coupled product while minimizing hydrolysis.[4]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.[5]

  • Transmetalation: In this crucial step, the organic group from the boronic acid derivative is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical to prevent the hydrolysis of the methyl ester.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Aryl R-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'B(OR)2 Base PdII_Both R-Pd(II)L_n-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R-R' Product Methyl 2-(2-Aryl-4-pyridyl)acetate (R-R') RedElim->Product ArylHalide This compound (R-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'B(OR)2) BoronicAcid->Transmetalation caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: - this compound - Arylboronic Acid - Base (K2CO3) B 2. Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) A->B C 3. Add Catalyst & Solvent: - Pd(dppf)Cl2 - Degassed 1,4-Dioxane/H2O B->C D 4. Heat & Stir: Typically 80-110 °C C->D E 5. Monitor Progress: TLC, GC-MS, or LC-MS D->E F 6. Cool & Dilute: Cool to RT, add organic solvent (e.g., EtOAc) E->F G 7. Aqueous Wash: Wash with water and brine F->G H 8. Dry & Concentrate: Dry organic layer (Na2SO4), filter, and concentrate G->H I 9. Purify: Flash column chromatography H->I caption Figure 2: Experimental workflow for the Suzuki coupling.

References

Application Notes & Protocols: Strategic Use of Methyl 2-(2-Bromo-4-pyridyl)acetate in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of Pyridylacetic Acid Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation, which typically utilizes a dual catalytic system of palladium and copper(I), provides a direct and efficient route to construct arylalkynes and conjugated enynes.[3][4] Such structures are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

Methyl 2-(2-Bromo-4-pyridyl)acetate is a particularly valuable building block for drug discovery and development. The pyridine ring is a privileged scaffold in medicinal chemistry, and the acetic acid ester moiety provides a versatile handle for further elaboration into a wide range of functional groups. The strategic placement of the bromine atom at the 2-position allows for selective Sonogashira coupling, introducing alkynyl fragments that can modulate the steric and electronic properties of the molecule, leading to the synthesis of novel heterocyclic compounds.[5][6]

This guide provides an in-depth analysis of the application of this compound in Sonogashira reactions, covering the underlying mechanistic principles, detailed experimental protocols, and key considerations for achieving high-yield, reproducible results.

The Mechanism: A Dual Catalytic Symphony

The classical Sonogashira reaction proceeds through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle (The Workhorse): This cycle is responsible for the C(sp²)-C(sp) bond formation.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound. This is often the rate-limiting step of the entire process.[1]

    • Transmetalation: The resulting Pd(II) complex receives the alkynyl group from a copper(I) acetylide species, which is generated in the copper cycle. This step regenerates the Cu(I) catalyst.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle (The Activator): This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[3]

    • Deprotonation: An amine base deprotonates the activated alkyne, forming a highly reactive copper(I) acetylide intermediate.

    • Transmetalation: This copper acetylide is the species that transfers the alkynyl group to the palladium center in the main cycle.

The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[1][3]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative pd_complex_a L₂Pd(II)(Ar)Br pd_oxidative->pd_complex_a pd_transmetal Transmetalation pd_complex_a->pd_transmetal cu_catalyst Cu(I)Br pd_complex_a->cu_catalyst pd_complex_b L₂Pd(II)(Ar)(C≡CR') pd_transmetal->pd_complex_b pd_reductive Reductive Elimination pd_complex_b->pd_reductive pd_reductive->pd0 product Ar-C≡CR' (Final Product) pd_reductive->product aryl_halide Ar-Br (this compound) aryl_halide->pd_oxidative cu_deprotonation Deprotonation (Base) cu_catalyst->cu_deprotonation cu_acetylide Cu(I)-C≡CR' cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetal alkyne H-C≡CR' (Terminal Alkyne) alkyne->cu_deprotonation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of this compound. Optimization may be required for particularly challenging alkyne coupling partners.

Protocol 1: Standard Copper Co-Catalyzed Sonogashira Coupling

This is the classic and most widely used method, valued for its reliability and mild reaction conditions.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

  • Copper(I) iodide [CuI] (3-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. The removal of oxygen is crucial to prevent the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[9]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, 0.2 M concentration relative to the bromide) followed by the amine base (e.g., Et₃N, 3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, the temperature can be gently increased to 40-60 °C.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired Methyl 2-(2-(alkynyl)-4-pyridyl)acetate.

Protocol 2: Copper-Free Sonogashira Coupling

This variation is advantageous when working with substrates that are sensitive to copper or when trace copper contamination in the final product is a concern, which is particularly relevant in pharmaceutical synthesis.[10] The absence of copper often requires more active palladium catalysts and slightly more forcing conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand like P(t-Bu)₃ (10 mol%).

  • Base: A stronger, non-coordinating base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Solvent: Anhydrous, degassed Dioxane or Toluene.

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound, the palladium catalyst, and the base (e.g., Cs₂CO₃).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a higher temperature, typically 80-100 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Copper-free reactions can sometimes be slower than their co-catalyzed counterparts.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing a Sonogashira coupling reaction.

Workflow Fig. 2: Generalized Experimental Workflow start Start setup Reaction Setup - Flame-dry glassware - Add solid reagents (Ar-Br, Catalyst, Base) start->setup inert Establish Inert Atmosphere - Evacuate & backfill (3x) - N₂ or Ar blanket setup->inert solvents Add Liquid Reagents - Anhydrous, degassed solvent - Amine base (if liquid) - Terminal Alkyne inert->solvents reaction Reaction - Stir at specified Temp - Monitor by TLC / LC-MS solvents->reaction workup Aqueous Workup - Quench reaction - Dilute with solvent - Filter through Celite reaction->workup extraction Extraction & Drying - Wash with aq. solution - Wash with brine - Dry over Na₂SO₄ workup->extraction purify Purification - Concentrate under vacuum - Flash column chromatography extraction->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Sonogashira reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of this compound with various alkynes.

EntryAlkyne PartnerPd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)5Et₃N (3)DMFRT4~95
21-HexynePdCl₂(PPh₃)₂ (5)5Et₃N (3)THF506~88
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)5DIPEA (3)DMFRT3~92
43-EthynylpyridinePd(PPh₃)₄ (5)0Cs₂CO₃ (2)Dioxane10012~75
52-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (3)3Et₃N (3)THFRT2~97[8]

Key Considerations & Troubleshooting

  • Reagent Purity: Ensure the purity of all reagents. The amine base should be distilled, and solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.

  • Ligand Choice: While triphenylphosphine (PPh₃) is a standard ligand, more electron-rich and bulky phosphine ligands can sometimes increase the rate of oxidative addition, especially for less reactive bromides.[3]

  • Homocoupling (Glaser Product): The formation of a di-alkyne byproduct indicates the presence of oxygen. Improve the degassing procedure and ensure a tight seal on the reaction vessel.

  • No Reaction: If the reaction fails to start, consider catalyst deactivation. Ensure the inert atmosphere is maintained. A small amount of fresh catalyst can be added. Alternatively, a more active pre-catalyst system may be required.

  • Hydrolysis of Ester: The ester group on this compound is generally stable under these conditions. However, prolonged reaction times at elevated temperatures with strong bases could lead to some hydrolysis. If this is observed, consider using a milder base or shorter reaction times.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Pyridylacetic Acids

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals.[1] The ability to functionalize this heterocycle with precision is paramount for the synthesis of novel therapeutics. Among the myriad of valuable pyridine derivatives, substituted pyridylacetic acids and their esters are crucial intermediates for a range of biologically active molecules. The Buchwald-Hartwig amination has emerged as a transformative carbon-nitrogen (C-N) bond-forming reaction in modern organic synthesis, prized for its broad substrate scope and functional group tolerance.[2][3] This powerful palladium-catalyzed cross-coupling reaction provides a reliable method for the synthesis of arylamines, a critical moiety in numerous drug candidates.[4]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of Methyl 2-(2-Bromo-4-pyridyl)acetate. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols for coupling with both primary and secondary amines, and discuss key experimental considerations to ensure successful and reproducible outcomes. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[2] The choice of a suitable bulky and electron-rich phosphine ligand is critical to favor the desired reductive elimination pathway.[6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido R2NH, Base Amido->Pd0 Reductive Elimination Product Methyl 2-(2-(dialkyl/alkylamino)-4-pyridyl)acetate Amido->Product Product Formation ArBr This compound ArBr->OxAdd Amine Primary or Secondary Amine Amine->Amido

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.[7]

General Considerations and Reagent Handling
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[8]

  • Anhydrous Solvents: The use of anhydrous and degassed solvents is critical for reproducibility. Toluene and 1,4-dioxane are commonly used solvents.[9]

  • Reagent Purity: The purity of the starting materials, particularly the amine, is important. Impurities can potentially poison the catalyst.

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[10] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher reaction temperatures.[11]

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is optimized for the coupling of this compound with a cyclic secondary amine like morpholine.

Table 1: Reagents and Conditions for Secondary Amine Coupling

Reagent/ParameterAmountMolar Equiv.
This compound1.0 mmol1.0
Morpholine1.2 mmol1.2
Pd₂(dba)₃0.02 mmol0.02
XPhos0.04 mmol0.04
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Anhydrous Toluene5 mL-
Temperature100 °C-
Reaction Time8-12 hours-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[12]

Protocol 2: Amination with a Primary Amine (e.g., Aniline)

The monoarylation of primary amines can be challenging. The use of bulky biaryl phosphine ligands like BrettPhos is often beneficial in preventing diarylation.[13]

Table 2: Reagents and Conditions for Primary Amine Coupling

Reagent/ParameterAmountMolar Equiv.
This compound1.0 mmol1.0
Aniline1.1 mmol1.1
BrettPhos Pd G3 Precatalyst0.02 mmol0.02
LiHMDS (1.0 M in THF)1.5 mL1.5
Anhydrous 1,4-Dioxane4 mL-
Temperature80 °C-
Reaction Time12-18 hours-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol) and BrettPhos Pd G3 Precatalyst (0.02 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen (three cycles).

  • Add anhydrous 1,4-dioxane (4 mL) via syringe, followed by aniline (1.1 mmol).

  • Add LiHMDS solution (1.5 mL, 1.0 M in THF) dropwise to the stirring mixture.

  • Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.

Ligand Selection

The choice of phosphine ligand is paramount for a successful transformation. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium catalyst.[6]

  • XPhos: A versatile and commonly used ligand for a wide range of amination reactions, including those involving heteroaryl halides.[14]

  • RuPhos: Often shows excellent reactivity, particularly with hindered substrates.[5]

  • BrettPhos: Known for its high activity and its ability to promote the selective monoarylation of primary amines.[13][15]

  • BINAP and dppp: Bidentate phosphine ligands that have also been successfully employed in the amination of bromopyridines.[8][16]

References

The Strategic Utility of Methyl 2-(2-Bromo-4-pyridyl)acetate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the rational design of kinase inhibitors, the selection of the starting scaffold is a critical determinant of success.[1] The pyridine ring is a quintessential "privileged structure," a recurring motif in a multitude of FDA-approved drugs, owing to its unique electronic properties and its capacity to engage in crucial hydrogen bonding interactions within protein active sites.[1][2] Within this class of valuable heterocycles, Methyl 2-(2-Bromo-4-pyridyl)acetate emerges as a particularly strategic building block. Its bifunctional nature—a reactive bromine atom poised for cross-coupling and a versatile methyl acetate side chain—offers a dual-pronged approach for the elaboration of complex molecular architectures targeting the ATP-binding sites of various protein kinases.[3]

This guide provides an in-depth technical overview of the application of this compound in the synthesis of kinase inhibitors. We will move beyond a simple recitation of steps to explore the underlying chemical logic, offering field-proven insights into protocol design and optimization for researchers engaged in the discovery of novel therapeutics for oncology and inflammatory diseases.

Core Reactivity and Synthetic Rationale

The synthetic power of this compound is rooted in its two distinct reactive centers. Understanding the causality behind their use is key to leveraging this molecule's full potential.

  • The 2-Bromo Handle: A Gateway to Complexity via Cross-Coupling: The bromine atom at the C-2 position of the pyridine ring is the molecule's primary anchor point for introducing molecular diversity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-N bond formation in pharmaceutical synthesis.[4]

    • Suzuki-Miyaura Coupling: This reaction is instrumental for creating biaryl or heteroaryl-aryl structures by coupling the bromopyridine with a boronic acid or ester. This allows for the systematic exploration of the chemical space that occupies the hydrophobic regions of a kinase active site.[5][6]

    • Buchwald-Hartwig Amination: This powerful transformation enables the formation of C-N bonds, allowing for the introduction of various amine-containing moieties. This is particularly significant in kinase inhibitor design, as the amino group often serves as a critical hydrogen bond donor, frequently interacting with the "hinge region" of the kinase—a key determinant of binding affinity.[4][5]

  • The 4-yl-acetate Moiety: A Flexible Point for Pharmacophore Elaboration: The methyl acetate group at the C-4 position provides a secondary, yet equally important, site for modification. This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides. This functionality is often exploited to introduce pharmacophoric elements that can interact with the solvent-exposed region of the ATP-binding pocket, influencing solubility, cell permeability, and providing additional points of interaction to enhance potency and selectivity.

Application Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine-based JAK Inhibitor Scaffold

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways that are often dysregulated in autoimmune diseases and cancers.[7][8] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The pyrrolo[2,3-b]pyridine core, found in the approved JAK inhibitor Tofacitinib, is a highly effective scaffold for targeting these enzymes.[2]

The following protocol outlines a robust, multi-step synthesis of a key intermediate for a novel JAK inhibitor, starting from this compound. This protocol is a self-validating system, with each step designed to yield a stable, characterizable intermediate.

Experimental Workflow Diagram

Kinase_Inhibitor_Synthesis_Workflow cluster_0 PART 1: Core Scaffold Assembly cluster_1 PART 2: Elaboration and Cyclization cluster_2 PART 3: Final Kinase Inhibitor A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Ester) A->B Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O C Intermediate 1 (Methyl 2-(2-Aryl-4-pyridyl)acetate) B->C D Amide Formation C->D 1. LiOH (Hydrolysis) 2. Amine, HATU E Intermediate 2 (2-(2-Aryl-4-pyridyl)acetamide derivative) D->E F Cyclization to Pyrrolopyridine Core E->F Intramolecular Cyclization G Intermediate 3 (Pyrrolo[2,3-b]pyridine Scaffold) F->G H Final Modification/Coupling G->H e.g., Buchwald-Hartwig Amination I Target Kinase Inhibitor H->I

Caption: Synthetic workflow for a JAK inhibitor from this compound.

Step 1: Suzuki-Miyaura Coupling for C-2 Arylation

Rationale: The initial step involves a Suzuki-Miyaura coupling to append an aryl group to the C-2 position of the pyridine ring. This aryl moiety will form a key part of the final inhibitor, often extending into a hydrophobic pocket of the kinase active site. The choice of palladium catalyst and base is crucial for achieving high yields with heteroaromatic substrates.[6]

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C-2 arylated intermediate.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust and commonly used catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong base, effective in biphasic solvent systems.
Solvent 1,4-Dioxane/Water (4:1)The aqueous phase aids in dissolving the base, while the organic phase dissolves the reactants.
Temperature 90-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Step 2: Amide Formation from the Acetate Group

Rationale: The methyl ester is now converted to an amide. This transformation is a critical step in building the pyrrolopyridine core and introduces a key structural element for interaction with the kinase. The amide nitrogen will be involved in the subsequent cyclization.

Protocol:

  • Hydrolysis: Dissolve the C-2 arylated intermediate from Step 1 in a mixture of THF and water. Add lithium hydroxide (2.0 eq.) and stir at room temperature until saponification is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.

  • Amidation: To a solution of the resulting carboxylic acid (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude amide can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization to the Pyrrolo[2,3-b]pyridine Core

Rationale: This step involves the formation of the fused heterocyclic system, which is the core of many JAK inhibitors. The specific conditions for this cyclization will depend on the nature of the substituents but often involve acid or base catalysis to promote the intramolecular reaction.

(This step is highly dependent on the specific substrates and may require significant optimization. The following is a general representation.)

Protocol:

  • Dissolve the amide intermediate from Step 2 in a high-boiling point solvent such as diphenyl ether.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium tert-butoxide), depending on the specific cyclization mechanism.

  • Heat the reaction mixture to a high temperature (e.g., 180-250 °C) under an inert atmosphere.

  • Monitor the reaction for the formation of the cyclized product.

  • Cool the reaction mixture and purify by column chromatography to isolate the pyrrolo[2,3-b]pyridine scaffold.

Targeted Signaling Pathway: JAK/STAT

The synthesized pyrrolo[2,3-b]pyridine scaffold is designed to inhibit the JAK/STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, which are involved in immunity and cell proliferation.[7]

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor Synthesized Inhibitor (e.g., Pyrrolopyridine) Inhibitor->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Gene Transcription

References

Application Notes & Protocols: Strategic Application of Methyl 2-(2-Bromo-4-pyridyl)acetate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) is a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space. Within this discipline, reactive fragments that form covalent bonds with their protein targets offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to prosecute targets once deemed "undruggable." This document serves as an in-depth technical guide for researchers on the strategic use of Methyl 2-(2-Bromo-4-pyridyl)acetate , a versatile electrophilic fragment. We present the scientific rationale for its application, detailed, field-proven protocols for its screening and validation, and a discussion of downstream hit-to-lead strategies, providing a comprehensive framework for its successful integration into drug discovery campaigns.

Part 1: The Scientific Rationale for Employing this compound

Chemical Properties and Tuned Reactivity

This compound is a bifunctional molecule designed for strategic advantage in FBDD. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to participate in key hydrogen bonding and aromatic interactions within protein binding sites[1][2]. The methyl acetate group provides a synthetically tractable vector, allowing for subsequent chemical elaboration—a critical feature for evolving a fragment hit into a potent lead molecule[3].

The fragment's primary functional element is the 2-bromo-pyridine moiety. This feature classifies it as a mild electrophile, engineered to participate in a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing character of the pyridine nitrogen atom activates the C2 position, making it susceptible to attack by a suitably positioned protein nucleophile. Critically, the reactivity of 2-bromopyridines is "tunable" and relatively low under physiological conditions, a desirable trait that minimizes the risk of promiscuous, off-target reactions that can plague more aggressive electrophiles[4]. This balanced reactivity profile ensures that covalent bond formation is predominantly driven by initial non-covalent binding affinity for the target site, thereby enriching for specific interactions.

Mechanism of Targeted Covalent Modification

The intended mechanism of action is the formation of a stable, covalent thioether bond with a cysteine residue within the target protein's binding pocket. Cysteine, with its nucleophilic thiol side chain, is a common target for covalent inhibitors[5][6][7][8][9]. The reaction proceeds via an SNAr mechanism where the deprotonated thiolate of a cysteine attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

G cluster_0 Mechanism of Covalent Modification Fragment This compound (Fragment) NonCovalent Non-covalent Binding Complex Fragment->NonCovalent Recognition Protein Target Protein (Cys-SH) Protein->NonCovalent SNAr SNAr Reaction (Thiolate Attack) NonCovalent->SNAr Proximity & Orientation CovalentComplex Covalently Modified Protein SNAr->CovalentComplex Bond Formation

Figure 1. The two-step process of targeted covalent inhibition.

This two-step process—initial reversible binding followed by irreversible bond formation—is a hallmark of an effective targeted covalent inhibitor. The initial non-covalent interactions orient the electrophilic fragment correctly, dramatically increasing the effective concentration and accelerating the rate of the covalent reaction at the specific target site.

Part 2: Experimental Workflow and Protocols

A robust FBDD campaign using a reactive fragment requires a multi-stage, self-validating workflow. The objective is to confidently identify specific, on-target covalent modification that can be rationally optimized.

G Prep Target & Fragment Preparation Screen Primary Screen: Intact Protein Mass Spec Prep->Screen Incubation Validate Hit Validation: Site Identification via Peptide Mapping MS Screen->Validate Identify Mass Shift Confirm Biophysical Confirmation: Non-covalent Affinity (SPR with Analog) Validate->Confirm Confirm Site Elaborate Structural Biology & Hit-to-Lead Chemistry Confirm->Elaborate Rational Design

Figure 2. A comprehensive workflow for covalent fragment screening.

Protocol 1: Primary Screening by Intact Protein Mass Spectrometry

Rationale: This protocol provides a direct and rapid method to detect covalent modification of the target protein. A successful reaction will result in a predictable increase in the protein's molecular weight. This method is highly effective for primary screening of covalent fragment libraries[4][10][11][12].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Target Protein: Prepare a 10 µM solution of the target protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Fragment Stock: Prepare a 100 mM stock of this compound in 100% DMSO.

    • Control: Prepare a vehicle control sample of the protein with an equivalent amount of DMSO.

  • Incubation:

    • To the protein solution, add the fragment stock to a final concentration of 200 µM. Ensure the final DMSO concentration does not exceed 2% (v/v).

    • Incubate the reaction mixture and the vehicle control at room temperature for 4 hours. A preliminary time-course experiment (e.g., 1, 4, 12 hours) is recommended to optimize incubation time.

  • LC-MS Analysis:

    • Inject 5-10 µL of the reaction and control samples onto a high-resolution LC-MS system (e.g., Q-TOF).

    • Use a rapid desalting column (e.g., C4) with a water/acetonitrile gradient containing 0.1% formic acid.

    • Acquire the mass spectrum over a m/z range appropriate for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the intact mass of the protein in both the control and treated samples.

    • A mass increase of 151.0 Da (Fragment MW 230.06 - Br MW 79.90 = 150.16; accounting for protonation) relative to the control indicates a single, successful covalent modification event.

ParameterRecommended ValueRationale
Protein Concentration5-10 µMOptimal for signal intensity in ESI-MS.
Fragment Concentration100-200 µMProvides sufficient molar excess to drive the reaction.
Incubation Time4 hours (initial)Balances reaction time with protein stability.
Expected Mass Shift+151.0 DaCorresponds to the addition of the C₈H₈NO₂ moiety.
Protocol 2: Validation by Peptide Mapping and Site Identification

Rationale: Following a successful hit in the primary screen, it is imperative to identify the specific amino acid residue that has been modified. This confirms a targeted interaction and provides crucial information for structure-based drug design[13][14][15].

Step-by-Step Methodology:

  • Sample Preparation:

    • React the target protein (approx. 50 µg) with this compound as described in Protocol 1.

    • Denature the protein in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT (dithiothreitol) for 1 hour at 37°C.

    • Alkylate free, unmodified cysteines with 55 mM iodoacetamide (IAM) for 45 minutes in the dark. The covalently modified cysteine will not react with IAM.

  • Proteolytic Digestion:

    • Dilute the urea concentration to <1 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a protease (e.g., trypsin) at a 1:50 (protease:protein, w/w) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid and analyze the peptide mixture using a high-resolution tandem mass spectrometer (e.g., Orbitrap).

    • Employ a data-dependent acquisition (DDA) method to trigger fragmentation of detected peptide ions.

  • Data Analysis:

    • Search the MS/MS data against the protein's sequence using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Specify a variable modification of +151.0 Da on cysteine, lysine, and other potential nucleophilic residues.

    • The identification of a peptide with this mass shift and the corresponding MS/MS fragment ions will unambiguously pinpoint the site of covalent modification.

Protocol 3: Biophysical Confirmation of Non-Covalent Recognition via SPR

Rationale: A key characteristic of a targeted covalent inhibitor is pre-reaction recognition of the binding site. This can be assessed by measuring the non-covalent binding affinity of a non-reactive analog of the fragment. This confirms that the fragment's scaffold has an inherent affinity for the target, enhancing confidence that the covalent reaction is not a random event[16][17][18][19][20][21][22][23]. For this purpose, Methyl 2-(4-pyridyl)acetate (where the reactive bromine is replaced by hydrogen) is an ideal non-reactive control.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Immobilize the purified target protein on a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 8,000-12,000 RU) to ensure a good signal window for fragment binding.

    • A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Analyte Binding Analysis:

    • Prepare a serial dilution of Methyl 2-(4-pyridyl)acetate in running buffer (e.g., HBS-EP+), typically from 1 mM down to low µM concentrations.

    • Inject the analyte concentrations over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the analyte concentration.

    • Fit the resulting binding isotherm to a 1:1 steady-state model to determine the equilibrium dissociation constant (KD). A KD in the high µM to low mM range is expected and confirms weak, but specific, non-covalent recognition.

Part 3: Hit Elaboration and Lead Optimization

A validated hit from this workflow represents a high-quality starting point for medicinal chemistry. The structural information from peptide mapping, ideally complemented by X-ray crystallography of the covalent complex, provides a roadmap for optimization. The methyl acetate group of the fragment serves as a key "growth vector"[24]. Synthetic chemists can leverage this position to introduce new chemical functionalities designed to form additional, favorable interactions with the protein surface, thereby improving both potency and selectivity. This iterative process of structure-guided design is a powerful strategy to rapidly convert a millimolar fragment hit into a nanomolar lead compound[1][3][24][25].

Conclusion

This compound is a strategically designed reactive fragment that offers a compelling starting point for FBDD campaigns against targets with druggable cysteine residues. Its balanced reactivity minimizes non-specific interactions, while its structure provides a clear path for chemical optimization. By employing the rigorous, multi-step validation workflow detailed in these notes—combining high-resolution mass spectrometry and confirmatory biophysics—researchers can confidently identify and advance high-quality covalent hits, accelerating the path toward novel therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-(2-Bromo-4-pyridyl)acetate in Synthesis

This compound is a versatile bifunctional building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a bromine atom at the 2-position of the pyridine ring renders it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This position is highly activated towards such transformations due to the electron-deficient nature of the pyridine ring. Concurrently, the methyl acetate moiety at the 4-position offers a valuable handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This guide provides an in-depth exploration of the most pertinent palladium-catalyzed reactions involving this substrate, complete with detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.

Core Palladium-Catalyzed Transformations

The reactivity profile of this compound is dominated by its susceptibility to palladium-catalyzed cross-coupling reactions at the C2-position. This section will delve into the practical application of several cornerstone reactions in modern organic synthesis: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Carbonylation reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. This reaction's popularity stems from its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and generally mild reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For heteroaromatic substrates like this compound, catalysts such as Pd(dppf)Cl₂ or a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are often effective. These ligands promote the oxidative addition of the palladium(0) species to the C-Br bond and facilitate the subsequent reductive elimination step. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation; bulky ligands can mitigate this effect.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and for substrates with base-sensitive functional groups like the methyl ester in our target molecule, a milder base or careful control of reaction conditions may be necessary.

  • Solvent: A mixture of an organic solvent and water is typically optimal. Solvents like 1,4-dioxane/water or toluene/water are frequently employed. The aqueous phase is crucial for dissolving the inorganic base, while the organic substrate and catalyst reside in the organic phase. All solvents should be thoroughly degassed to prevent oxidation and deactivation of the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (5:1)120 (MW)0.581 (est.)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)9012-24Good (est.)
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10016Good (est.)
4Pyridine-3-boronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃t-BuOH/H₂O (4:1)8018Moderate (est.)

Yields are estimated based on similar bromopyridine substrates and may require optimization.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Metathesis Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Ar-Pd(II)-Ar'(L2)->Coupled Product

Caption: General Mechanism of the Suzuki Coupling Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. This transformation is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceutical agents.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are crucial for the success of Buchwald-Hartwig aminations. Ligands like Xantphos, BINAP, or DPPF are often employed. These ligands facilitate the oxidative addition and the final reductive elimination step to form the C-N bond.

  • Base: A strong base is typically required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. However, the methyl ester in this compound is susceptible to hydrolysis or transesterification under strongly basic conditions. Therefore, careful selection of the base (e.g., a weaker inorganic base like K₃PO₄ or Cs₂CO₃) and reaction temperature is critical to preserve the ester functionality.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base. As with all palladium-catalyzed reactions, the solvent must be thoroughly degassed.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • Add this compound, the amine, and NaOtBu.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2

Caption: Simplified Buchwald-Hartwig Amination Cycle.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalysts: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, often CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate, and also acts as a solvent and an acid scavenger.

  • Solvent: Solvents like THF or DMF are often used, although the amine base can sometimes serve as the solvent. The reaction should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling

A general protocol for the Sonogashira coupling of this compound is provided below.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF (degassed)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Alkynyl(L2) Ar-Pd(II)-Alkynyl(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkynyl(L2) Transmetalation Ar-Pd(II)-Alkynyl(L2)->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Ar-Pd(II)-Alkynyl(L2)->Coupled Product Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Base Copper Acetylide->Ar-Pd(II)-X(L2) Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Pd-H Complex Pd-H Complex Insertion Product->Pd-H Complex Beta-Hydride Elimination Substituted Alkene Substituted Alkene Insertion Product->Substituted Alkene Pd-H Complex->Pd(0)L2 Base-mediated Reductive Elimination

Application Note: A Comprehensive Guide to the Hydrolysis of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the hydrolysis of Methyl 2-(2-Bromo-4-pyridyl)acetate to its corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present an in-depth analysis of the reaction mechanisms, a comparison of acidic and basic hydrolysis conditions, and provide a field-proven, optimized protocol for base-catalyzed saponification. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Context

2-(2-Bromo-4-pyridyl)acetic acid is a valuable heterocyclic building block in medicinal chemistry. Its structure is incorporated into a variety of compounds with diverse biological activities. The synthesis of this key intermediate often proceeds via the corresponding methyl ester, this compound. The final and crucial step in this synthetic route is the efficient and clean hydrolysis of the ester to the free carboxylic acid.

The choice of hydrolysis method is paramount to ensure a high yield and purity of the final product while preserving the integrity of the bromo-pyridyl moiety. This note explores the mechanistic underpinnings of ester hydrolysis and provides a robust, validated protocol for its successful execution.

Mechanistic Overview: Acid vs. Base Catalysis

Ester hydrolysis can be achieved under either acidic or basic conditions. The choice between these two pathways has significant implications for reaction efficiency, reversibility, and potential side reactions.

  • Acid-Catalyzed Hydrolysis : This reaction is essentially the reverse of Fischer esterification.[1][2] It is an equilibrium-controlled process where the ester is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.[3][4][5] To drive the reaction to completion, a large excess of water is required to shift the equilibrium towards the products (Le Châtelier's principle).[1][6]

  • Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred for its irreversibility and typically higher yields.[7][8] The reaction is promoted by a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[2] The potent hydroxide nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[9][10] This intermediate then collapses, expelling an alkoxide (e.g., methoxide). The final, irreversible step is a rapid acid-base reaction where the newly formed carboxylic acid protonates the alkoxide, forming a stable and unreactive carboxylate salt.[1][10] This prevents the reverse reaction from occurring.[1][8]

The workflow for base-catalyzed hydrolysis is visualized below.

G cluster_0 Saponification Workflow start This compound + Base (e.g., LiOH) in Solvent (THF/H2O) reaction Stir at Controlled Temperature (e.g., Room Temp to 40°C) start->reaction 1. Reaction Setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring 2. Hydrolysis workup Acidify with aq. HCl to pH ~3-4 monitoring->workup 3. Quench & Protonation precipitation Product Precipitation / Formation of Carboxylate Salt isolation Isolate Product (Filtration or Extraction) workup->isolation 4. Work-up purification Purify Product (Recrystallization) isolation->purification 5. Purification characterization Characterize Final Product (NMR, MS, MP) purification->characterization 6. Analysis

Caption: High-level workflow for the saponification of this compound.

Rationale for Selecting Base-Catalyzed Hydrolysis

For the hydrolysis of this compound, the base-catalyzed (saponification) route is strongly recommended. The primary reason is the irreversible nature of the reaction, which ensures complete conversion and simplifies product isolation.[1][2] While the C-Br bond on the pyridine ring is generally stable, harsh acidic conditions and high temperatures could potentially lead to undesired side reactions.[11] Milder basic conditions at or slightly above room temperature minimize this risk.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Nature Reversible, Equilibrium-driven[1][7]Irreversible, Stoichiometric[1][2]
Reagent Catalytic Acid (e.g., H₂SO₄, HCl)Stoichiometric Base (e.g., LiOH, NaOH)
Driving Force Large excess of water[6]Formation of stable carboxylate salt[10]
Typical Yield Moderate to GoodGood to Excellent
Work-up ExtractionAcidification to precipitate/extract product
Key Advantage Useful for base-sensitive substratesHigh yield, irreversible, milder conditions
Key Disadvantage Incomplete conversion, may require heatIncompatible with base-labile functional groups

Table 1. Comparison of Acid- and Base-Catalyzed Ester Hydrolysis Methods.

Optimized Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol has been optimized for the efficient conversion of this compound to 2-(2-Bromo-4-pyridyl)acetic acid with high purity.

Reaction Principle

The saponification proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from LiOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the lithium carboxylate salt and methanol. Subsequent acidification with aqueous HCl protonates the carboxylate to yield the final carboxylic acid product.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 2-(2-bromo-4-pyridyl)acetate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in numerous compounds investigated in drug discovery programs. The ability to produce this intermediate on a large scale is therefore critical for the progression of new chemical entities from discovery to clinical development. This comprehensive guide provides a detailed, multi-step protocol for the scale-up synthesis of this compound, starting from commercially available 2-amino-4-methylpyridine. The document outlines the underlying chemical principles, provides step-by-step experimental procedures, and addresses the critical considerations for transitioning from laboratory to pilot-plant scale. Emphasis is placed on process safety, optimization, and the control of critical process parameters to ensure a robust and reproducible manufacturing process.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The 2-bromopyridine moiety is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of molecular complexity. The acetic acid ester at the 4-position provides a key linkage point for further elaboration into a variety of functional groups. This unique combination of reactive sites makes this compound a highly valuable intermediate in the synthesis of complex drug candidates. A scalable and cost-effective synthesis is paramount for advancing these candidates through the development pipeline.

Overall Synthetic Strategy: A Multi-Step Approach from a Common Starting Material

The following multi-step synthesis has been designed for scalability and utilizes readily available starting materials. The overall workflow is depicted below:

Overall_Synthetic_Workflow A 2-Amino-4-methylpyridine B 2-Bromo-4-methylpyridine A->B Step 1: Sandmeyer Reaction C 2-Bromo-4-(bromomethyl)pyridine B->C Step 2: Radical Bromination D 2-(2-Bromo-4-pyridyl)acetonitrile C->D Step 3: Cyanation E 2-(2-Bromo-4-pyridyl)acetic acid D->E Step 4: Hydrolysis F This compound E->F Step 5: Esterification

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocols and Scale-Up Considerations

Step 1: Synthesis of 2-Bromo-4-methylpyridine

The initial step involves a Sandmeyer-type reaction to convert the amino group of 2-amino-4-methylpyridine into a bromide. This is a well-established and scalable transformation.[1]

Reaction Scheme:

Protocol 1: Laboratory Scale (up to 50 g)

Reagent/SolventMolar Eq.Quantity
2-Amino-4-methylpyridine1.050.0 g
48% Hydrobromic acid~4.0250 mL
Bromine1.536.8 mL (114 g)
Sodium nitrite1.235.2 g
Water-100 mL
50% Sodium hydroxide solution-As needed
Diethyl ether-500 mL
Anhydrous sodium sulfate-As needed

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-4-methylpyridine to 48% hydrobromic acid.

  • Cool the mixture to -5 to 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add bromine dropwise, maintaining the temperature below 0 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • Slowly warm the reaction to room temperature and then carefully basify with 50% sodium hydroxide solution to a pH of ~9, keeping the temperature below 20 °C.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation to obtain 2-bromo-4-methylpyridine as a clear liquid.

Scale-Up Considerations for Step 1:

  • Thermal Management: The diazotization reaction is highly exothermic. On a larger scale, efficient heat removal is critical to prevent decomposition of the diazonium salt and ensure safety. A jacketed reactor with precise temperature control is essential.

  • Reagent Addition: The dropwise addition of bromine and sodium nitrite solution must be carefully controlled to maintain the reaction temperature. Automated dosing pumps are recommended for pilot-plant scale.

  • Off-Gassing: The reaction evolves nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.

  • Work-up: Handling large volumes of ether for extraction can be hazardous. Alternative extraction solvents with higher flash points should be considered, or the use of a continuous liquid-liquid extractor.

Step 2: Radical Bromination of 2-Bromo-4-methylpyridine

This step involves the free-radical bromination of the methyl group to introduce a handle for the subsequent cyanation.

Reaction Scheme:

2-Bromo-4-(bromomethyl)pyridine + NaCN → 2-(2-Bromo-4-pyridyl)acetonitrile

2-(2-Bromo-4-pyridyl)acetonitrile + H₂SO₄/H₂O → 2-(2-Bromo-4-pyridyl)acetic acid

2-(2-Bromo-4-pyridyl)acetic acid + Methanol + H₂SO₄ → this compound

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with "Methyl 2-(2-Bromo-4-pyridyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of "Methyl 2-(2-Bromo-4-pyridyl)acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The inherent characteristics of this molecule—namely, the electron-deficient 2-pyridyl halide and the base-sensitive methyl ester—require careful consideration of reaction parameters to achieve high yields and minimize side reactions.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome common hurdles and successfully synthesize your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki coupling with this compound is sluggish and gives low yields. What are the primary causes and how can I improve the conversion?

Answer: Low conversion with this substrate is a frequent challenge and typically points to issues within the catalytic cycle, often exacerbated by the electronic nature of the 2-bromopyridine ring.

Root Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive or less active species.[1][2] This is a well-documented issue with 2-halopyridine substrates.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen.[2] Ligands such as SPhos, XPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) are excellent choices to enhance catalyst activity and longevity.[2][3]

  • Inefficient Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring is part of an electron-deficient system, which can sometimes lead to a slower oxidative addition step, often the rate-determining step of the cycle.[2]

    • Solution: Increase the reaction temperature cautiously (typically in the 80-120 °C range) to provide sufficient energy to overcome the activation barrier.[4][5] Additionally, using highly active, electron-rich ligands can accelerate this step.[6][7]

  • Inappropriate Base or Solvent System: The choice of base and solvent is critical for an efficient transmetalation step.[2] Poor solubility of reactants or an insufficiently strong base can halt the reaction.

    • Solution: Screen a variety of bases and solvents. For this substrate, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[1][4] Solvent systems like 1,4-dioxane/water, toluene/water, or DMF can be effective.[4][5] DMF can be particularly useful for improving the solubility of polar starting materials.[1][8]

Issue 2: Significant Formation of Side Products

Question: I'm observing significant byproduct formation, including debromination of my starting material and hydrolysis of the methyl ester. How can I suppress these side reactions?

Answer: Byproduct formation is a clear indicator that reaction conditions are favoring undesired pathways. Addressing these requires a targeted approach to protect your starting material and product.

Key Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen, a common side reaction with electron-deficient heteroaryl halides.[9] It often arises from the formation of a palladium-hydride (Pd-H) species.[9]

    • Mechanism: Pd-H species can be generated from reactions with the base, solvent (especially alcohols), or trace water.[9]

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.[9]

      • Ligand Choice: Bulky phosphine ligands can sometimes suppress this pathway.[9]

      • Base Selection: Avoid bases known to readily generate Pd-H species.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can react with a proton source (like water) to replace the boronic acid group with a hydrogen, effectively consuming your nucleophile.[10][11] This is especially problematic with aqueous bases.[1]

    • Solution:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][11][12]

      • Minimize Water: If using an aqueous base, keep the water content to a minimum or consider using an anhydrous base like KF.[13][14]

  • Hydrolysis of the Methyl Ester: The methyl ester in your substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[13]

    • Solution:

      • Use a Milder Base: If ester hydrolysis is significant, switch to a milder base. Powdered KF or K₂CO₃ can be effective alternatives to stronger bases like K₃PO₄ or Cs₂CO₃.[8][13]

      • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can reduce the rate of hydrolysis.

      • Anhydrous Conditions: Running the reaction under anhydrous conditions will also prevent hydrolysis.

Issue 3: Homocoupling of the Boronic Acid

Question: My reaction mixture contains a significant amount of the boronic acid homocoupled product (biaryl). What causes this and how can I prevent it?

Answer: Homocoupling is a common side reaction in Suzuki couplings, and it is almost always caused by the presence of oxygen in the reaction mixture.[1]

  • Mechanism: Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium complex.

  • Solution:

    • Thorough Degassing: It is crucial to rigorously degas all solvents and the final reaction mixture.[1] Standard methods include:

      • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[1]

      • Freeze-Pump-Thaw: For more sensitive reactions, performing at least three freeze-pump-thaw cycles is highly effective at removing dissolved oxygen.[9]

    • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process.[1][5]

Visualizing the Suzuki Catalytic Cycle and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in a successful Suzuki coupling reaction. Understanding this cycle is fundamental to diagnosing issues.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X L2) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-R L2) OxAdd->Transmetalation R-B(OR)2 Base RedElim Reductive Elimination (Ar-R) Transmetalation->RedElim Isomerization RedElim->Pd(0)L2 Product (Ar-R) ArX This compound (Ar-X) ArX->OxAdd Boronic Boronic Acid/Ester (R-B(OR)2) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical pathway for addressing common issues encountered during the optimization process.

Troubleshooting_Tree Start Reaction Issue? LowYield Low Conversion / No Reaction Start->LowYield SideProducts Significant Side Products Start->SideProducts Inert Check Inert Atmosphere & Degassing Procedures LowYield->Inert Debromination Debromination? SideProducts->Debromination Catalyst Catalyst Inhibition? Inert->Catalyst Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Yes Temp Increase Temperature (80-120 °C) Catalyst->Temp No BaseSolvent Screen Bases/Solvents (K3PO4, Cs2CO3) (Dioxane, Toluene, DMF) Temp->BaseSolvent Anhydrous Use Anhydrous Solvents Debromination->Anhydrous Yes EsterHydrolysis Ester Hydrolysis? Debromination->EsterHydrolysis No MilderBase Use Milder Base (KF, K2CO3) EsterHydrolysis->MilderBase Yes Protodeboronation Protodeboronation? EsterHydrolysis->Protodeboronation No BoronicEster Use Boronic Ester (Pinacol, MIDA) Protodeboronation->BoronicEster Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Experimental Protocols & Data

Recommended Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization will likely be necessary for different boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium pre-catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Selection Guide

The following table summarizes recommended parameters and provides rationale for their selection, crucial for effective troubleshooting.

ParameterRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) pre-catalysts. Pd(II) sources require in-situ reduction.[15]
Ligand SPhos, XPhos, RuPhos Bulky, electron-rich ligands. Crucial for preventing catalyst inhibition by the pyridine nitrogen and promoting oxidative addition.[2][3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KF Strength is key. K₃PO₄/Cs₂CO₃ are strong and often effective.[4] Use milder K₂CO₃ or KF if ester hydrolysis is an issue.[13]
Boron Reagent Boronic Pinacol Esters More stable towards protodeboronation than boronic acids, leading to more reproducible results and higher yields.[1][11][16]
Solvent 1,4-Dioxane, Toluene, DMF Aprotic solvents are preferred. Dioxane and Toluene (often with water) are standard.[4] DMF can improve solubility but requires higher purification effort.[1]
Temperature 80–120 °C Higher temperatures often required to drive the reaction to completion, but can increase the rate of side reactions like ester hydrolysis.[4][5]

References

Common side reactions with "Methyl 2-(2-Bromo-4-pyridyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(2-Bromo-4-pyridyl)acetate

Welcome to the technical support guide for this compound (CAS No. 1234217-58-3). This document is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common side reactions encountered during its use. The following question-and-answer guide provides in-depth, field-proven insights to optimize your experimental outcomes.

Section 1: General Stability & Handling FAQs

Question 1: I'm storing this compound and am concerned about its stability. What are the primary degradation pathways?

Answer: this compound is susceptible to two primary degradation pathways under ambient or improper storage conditions: hydrolysis and self-reaction.

  • Hydrolysis: The methyl ester functionality is prone to hydrolysis, especially in the presence of moisture or acidic/basic contaminants. This reaction converts the ester to the corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid. While neutral hydrolysis is generally slow, it can be accelerated by trace acids or bases.[1][2] For long-term storage, it is crucial to keep the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and at low temperatures, such as in a freezer at -20°C.[3]

  • Self-Reaction/Dimerization: As an α-halo ester with a nucleophilic pyridine nitrogen, the molecule can undergo intermolecular N-alkylation. The nitrogen atom of one molecule can attack the electrophilic carbon of the acetate moiety of another molecule, displacing the bromide. This leads to the formation of a pyridinium salt dimer. This process is generally slow at low temperatures but can become significant upon prolonged storage at room temperature or upon heating.

Degradation PathwayProductConditions to Avoid
Hydrolysis 2-(2-Bromo-4-pyridyl)acetic acidMoisture, acidic or basic conditions
N-Alkylation Pyridinium salt dimerElevated temperatures, prolonged ambient storage

Section 2: Troubleshooting Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are a primary application for this reagent.[4] However, the inherent properties of the 2-bromopyridine scaffold can lead to several challenges.

Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving very low yields. What are the most likely causes?

Answer: Low yields in Suzuki couplings involving 2-bromopyridines are a frequent issue. The main culprits are catalyst deactivation, inefficient transmetalation, and competing side reactions.[5]

  • Catalyst Deactivation: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium catalyst center. This coordination can form inactive or less active catalyst species, effectively poisoning the catalytic cycle.[5]

  • Inefficient Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

  • Protodeboronation of Boronic Acid: A common side reaction where the boronic acid coupling partner reacts with trace water or base to replace the boronic acid group with a hydrogen atom. This is especially prevalent with aqueous bases.[5]

Question 3: I'm observing significant amounts of a debrominated byproduct, Methyl 2-(4-pyridyl)acetate. How can I prevent this?

Answer: Debromination (or hydrodebromination) is a well-known side reaction in palladium-catalyzed cross-couplings of heteroaryl halides. It occurs when the aryl halide is converted to the corresponding arene. Several mechanisms can contribute to this:

  • Reaction with Hydride Sources: Trace water, alcohols (if used as a solvent), or even the base can act as hydride sources. After oxidative addition of the bromopyridine to Pd(0), the resulting complex can undergo protonolysis or react with a hydride donor, followed by reductive elimination to yield the debrominated product.

  • Homocoupling of Boronic Acid: The presence of oxygen can promote the homocoupling of your boronic acid partner, which can interfere with the main reaction and contribute to a complex product mixture.[5]

Troubleshooting Strategies for Low Yield & Debromination:

IssueRecommended ActionRationale
Catalyst Deactivation Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, or P(t-Bu)₃).[6][7]These ligands sterically hinder the pyridine nitrogen from coordinating to the palladium center and their electron-donating nature accelerates the rate-limiting oxidative addition step.[7]
Inefficient Reaction Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[6][8] Ensure the base is finely ground and anhydrous if using a non-aqueous system.The choice of base is critical and substrate-dependent. Stronger, non-nucleophilic bases often improve reaction rates.
Protodeboronation Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[5] If using a boronic acid, employ anhydrous conditions and a non-aqueous base/solvent system (e.g., K₃PO₄ in dioxane/toluene).Boronic esters and trifluoroborates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.
Debromination Rigorously degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 minutes).[5] Run the reaction under a strict inert atmosphere.This minimizes dissolved oxygen, which can lead to boronic acid homocoupling and other side reactions, and removes moisture that can be a proton source for debromination.

G start Low Yield / Byproduct Formation in Suzuki Coupling cause1 Catalyst Deactivation (Pyridine Coordination) start->cause1 cause2 Debromination Side Reaction (Hydrodebromination) start->cause2 cause3 Boronic Acid Degradation (Protodeboronation) start->cause3 cause4 Poor Solubility start->cause4 sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->sol1 sol2 Strict Inert Atmosphere (Degas Solvents Thoroughly) cause2->sol2 sol3 Use Boronic Pinacol Ester or Anhydrous Conditions cause3->sol3 sol4 Screen Solvents (e.g., Dioxane, Toluene, DME) cause4->sol4

Section 3: Unwanted Nucleophilic & Base-Mediated Reactions

Question 4: Under basic conditions (e.g., NaH, LDA, or even K₂CO₃ at high temperatures), I'm getting a complex mixture of products instead of my intended reaction. What could be happening?

Answer: The presence of a base can initiate several undesired pathways due to the acidic α-proton on the acetate moiety and the nucleophilic pyridine nitrogen.

  • Self-Condensation (Claisen-type): A strong base can deprotonate the α-carbon (the CH₂ group) to form an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule of this compound. This results in a β-keto ester dimer after the elimination of a methoxide group.[9][10] This is a significant risk when using strong, non-nucleophilic bases.

  • Intermolecular N-Alkylation: The pyridine nitrogen of one molecule can act as a nucleophile, attacking the α-carbon of another molecule and displacing the bromide. This is less common than reactions at the C2-Br bond but can be promoted by certain conditions.

  • Reformatsky-type Reaction: If zinc or other reducing metals are present (even as impurities), an organozinc reagent (a Reformatsky enolate) can form.[11] This enolate can then react with other electrophiles in the mixture.

G cluster_desired Desired Reaction (e.g., Suzuki Coupling) SM This compound + Boronic Acid Product Desired Coupled Product SM->Product [Pd], Base

Section 4: Protocol for Minimizing Side Reactions in a Suzuki Coupling

This protocol emphasizes techniques to mitigate the common side reactions discussed above.

Objective: To perform a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, minimizing debromination and catalyst poisoning.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid pinacol ester (1.3 eq.)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial, stir bar, and standard glassware (dried in oven)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.3 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (2.5 mol%), and SPhos (6 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.[6]

  • Solvent Degassing and Addition:

    • Separately, degas the required volume of anhydrous 1,4-dioxane by sparging with argon for at least 30 minutes.

    • Using a dry syringe, transfer the degassed dioxane to the Schlenk flask containing the solids under a positive pressure of argon.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. The debrominated byproduct, if present, is typically less polar than the desired product.

References

Technical Support Center: Preventing Hydrolysis of "Methyl 2-(2-Bromo-4-pyridyl)acetate" During Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in synthetic chemistry: the unwanted hydrolysis of the methyl ester in "Methyl 2-(2-Bromo-4-pyridyl)acetate" during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that maintaining the integrity of functional groups is paramount to successful synthesis. This document offers expert insights and actionable protocols to help you navigate this specific issue.

Understanding the Problem: Ester Hydrolysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] However, these reactions often necessitate the use of a base, which can create conditions conducive to the hydrolysis of sensitive functional groups like esters.[2]

This compound is a valuable building block, but the ester functionality is susceptible to cleavage under the basic conditions required for many coupling protocols, leading to the formation of the corresponding carboxylic acid. This side reaction not only consumes the starting material but also complicates the purification of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl ester hydrolyzing during my Suzuki coupling reaction?

A1: The most common reason for ester hydrolysis during a Suzuki coupling is the presence of a strong base and water in the reaction mixture.[3][4] Bases like sodium hydroxide, potassium hydroxide, or even strong carbonate bases in the presence of water can catalyze the saponification of the ester.[5][6] Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol.[6][7]

Q2: I'm performing a Sonogashira coupling. Are the conditions also harsh enough to cause hydrolysis?

A2: Yes, Sonogashira couplings often employ amine bases like triethylamine or diethylamine.[8][9] While generally milder than inorganic bases, they can still promote hydrolysis, especially at elevated temperatures and in the presence of water. The basicity of the amine and the reaction temperature are key factors.[10][11]

Q3: Can the choice of palladium catalyst or ligand influence the rate of hydrolysis?

A3: While the catalyst and ligand primarily influence the rate and efficiency of the cross-coupling reaction, their choice can have an indirect effect.[12][13] Highly efficient catalyst systems that allow for lower reaction temperatures or shorter reaction times can minimize the exposure of the ester to hydrolytic conditions, thereby reducing the extent of the side reaction.[14]

Q4: How can I monitor the extent of hydrolysis during my reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques to monitor the progress of your reaction.[15] By co-spotting your reaction mixture with standards of your starting material, desired product, and the hydrolyzed carboxylic acid byproduct, you can visually assess the formation of the unwanted acid. LC-MS provides more quantitative data on the relative amounts of each species.[16]

The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Understanding the mechanism of hydrolysis is crucial for devising effective preventative strategies. Base-catalyzed ester hydrolysis is typically an irreversible process.[5][17]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Methoxide CH₃O⁻ Carboxylic_Acid_2 Carboxylic Acid Tetrahedral_Intermediate_2->Carboxylic_Acid -> Carboxylate Carboxylate Salt Methanol Methanol Carboxylic_Acid_2->Carboxylate + CH₃O⁻ Methoxide_2 CH₃O⁻

Caption: Base-catalyzed hydrolysis of an ester.[6]

Troubleshooting Guide: Strategies to Minimize Ester Hydrolysis

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to prevent the hydrolysis of "this compound".

Issue 1: Significant Hydrolysis Observed with Standard Coupling Conditions

If you are observing more than 5-10% hydrolysis of your starting material, a systematic re-evaluation of your reaction parameters is necessary.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Action
Strong Base Highly basic conditions (e.g., NaOH, KOH, NaOt-Bu) readily promote saponification.[18][19]Switch to a milder base. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often sufficient for cross-coupling and are less prone to causing hydrolysis.[13][20] Organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective alternatives in some cases.[12]
Presence of Water Water is a reactant in the hydrolysis reaction. Many standard coupling protocols use aqueous solvent mixtures.[4][21]Use anhydrous conditions. Ensure all solvents are rigorously dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[13] If a co-solvent is necessary for solubility, consider using a non-aqueous polar aprotic solvent like dioxane, THF, or DMF.[22]
Elevated Temperature Higher reaction temperatures accelerate the rate of both the desired coupling and the undesired hydrolysis.[13][23]Lower the reaction temperature. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Modern, highly active palladium catalysts can often facilitate coupling at or near room temperature.[24]
Prolonged Reaction Time The longer the ester is exposed to basic conditions, the more hydrolysis will occur.Optimize reaction time. Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[15]
Issue 2: Hydrolysis Still Occurs Even with Milder Bases

In some cases, even with milder bases, you may still observe problematic levels of hydrolysis, particularly with challenging substrates that require more forcing conditions.

Advanced Troubleshooting Strategies
Strategy Detailed Protocol & Explanation
Use of Fluoride as a Base Alternative in Suzuki Couplings Fluoride ions (e.g., from KF or CsF) can activate boronic acids for transmetalation without creating strongly basic conditions. This is particularly effective with free boronic acids.[25]
Change of Coupling Partner (if applicable) For Suzuki reactions, switching from a boronic acid to a boronate ester (e.g., a pinacol boronate) can sometimes allow for milder reaction conditions.
Employ a More Active Catalyst System The use of highly active palladium pre-catalysts and bulky, electron-rich phosphine ligands can significantly lower the activation barrier for the cross-coupling, allowing for lower temperatures and shorter reaction times.[13][25]
Experimental Workflow for Minimizing Hydrolysis in a Suzuki Coupling

The following diagram outlines a decision-making process for optimizing a Suzuki coupling to prevent ester hydrolysis.

G start Start: Suzuki Coupling of this compound check_hydrolysis Monitor Reaction by TLC/LC-MS Is Hydrolysis > 5%? start->check_hydrolysis success Success: Proceed to Workup & Purification check_hydrolysis->success No troubleshoot Troubleshooting Path check_hydrolysis->troubleshoot Yes change_base 1. Change to Milder Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) anhydrous 2. Use Anhydrous Solvents (Dioxane, THF) change_base->anhydrous lower_temp 3. Lower Reaction Temperature anhydrous->lower_temp optimize_time 4. Optimize Reaction Time lower_temp->optimize_time advanced_options Advanced Troubleshooting fluoride_base 5. Use Fluoride Source as Base (e.g., KF) active_catalyst 6. Use More Active Catalyst System (e.g., Buchwald Pre-catalysts) fluoride_base->active_catalyst active_catalyst->check_hydrolysis Re-evaluate

Caption: Decision tree for troubleshooting ester hydrolysis.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid under Hydrolysis-Minimizing Conditions

This protocol is a starting point and may require optimization for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and anhydrous K₂CO₃.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Seal the flask, and evacuate and backfill with argon three times.[3]

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Minimizing Homocoupling of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 2-(2-Bromo-4-pyridyl)acetate in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: homocoupling. As a key building block in medicinal chemistry and materials science, ensuring high-yielding and clean conversion of this substrate is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Section 1: Troubleshooting Guide

This section directly addresses the most common issues encountered when working with this compound.

Q1: I am observing a significant amount of a high-molecular-weight byproduct. Mass spectrometry suggests it is the dimer of my starting material. What is happening and how do I stop it?

A: You are correctly identifying the formation of a homocoupled product, specifically 2,2'-Bipyridine-4,4'-diyl)di(methyl acetate), via a palladium-catalyzed reaction. This occurs when two molecules of your starting aryl bromide couple with each other instead of with your desired coupling partner. This side reaction is a common challenge in cross-coupling chemistry and typically arises from issues within the catalytic cycle or the reaction environment.

The primary cause is often the formation of an Ar-Pd(II)-Ar intermediate which then undergoes reductive elimination to give the undesired Ar-Ar product.[1] This can be promoted by several factors, which can be systematically addressed.

Troubleshooting Matrix for Aryl Halide Homocoupling:

ObservationPotential Cause(s)Recommended Solution(s)
Significant Dimer Formation (>10%) 1. Inefficient Cross-Coupling: The desired catalytic cycle is slow, allowing the homocoupling pathway to compete effectively. 2. Catalyst System: The palladium source and/or ligand are not optimal for this specific substrate. 3. Reducing Environment: Solvents or additives are reducing Pd(II) intermediates in a manner that promotes homocoupling.[2][3]1. Optimize Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These accelerate oxidative addition and reductive elimination, favoring the cross-coupling pathway.[4][5] 2. Use a Pd(0) Source or Precatalyst: Start with Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst to ensure a clean, efficient generation of the active Pd(0) species, avoiding side reactions during in-situ reduction of Pd(II) salts.[5][6]
Reaction is Sluggish, Low Conversion, Some Homocoupling 1. Catalyst Deactivation: The pyridine nitrogen of your substrate is coordinating to the palladium center, creating inactive catalyst species.[4] 2. Suboptimal Temperature: The reaction temperature is too low for efficient catalyst turnover.1. Employ Bulky Ligands: The steric hindrance of ligands like SPhos or tBuXPhos physically blocks the pyridine nitrogen from binding to the palladium.[4][7] 2. Increase Temperature Cautiously: Incrementally increase the reaction temperature (e.g., in 10 °C steps from 80 °C to 110 °C) while monitoring by TLC or LC-MS.
Inconsistent Results Between Batches 1. Atmospheric Contamination: Trace amounts of oxygen are present, leading to catalyst oxidation and unpredictable side reactions.[4][8] 2. Reagent/Solvent Quality: Impurities or water in solvents, bases, or starting materials are affecting the catalyst performance.[9]1. Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and the reaction headspace. Use freeze-pump-thaw cycles for best results or sparge with argon for at least 30 minutes.[4][10] 2. Use High-Purity Reagents: Use anhydrous solvents, fresh high-purity bases, and ensure the quality of your starting material.

Section 2: In-Depth FAQs

FAQ 1: What is the primary mechanism of aryl halide homocoupling?

The palladium-catalyzed homocoupling of aryl halides generally proceeds through a pathway that competes with the desired cross-coupling cycle. The process begins similarly with the oxidative addition of the aryl bromide (Ar-Br) to the active Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate. From here, several pathways can lead to the homocoupled product (Ar-Ar), often involving disproportionation or reaction with another molecule of the organopalladium intermediate.[1]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Pathway Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)L_n-Nu ArPdBr->ArPdNu Transmetalation (Nu-M) ArPdBr_2 Ar-Pd(II)L_n-Br ArNu Ar-Nu (Product) ArPdNu->ArNu Reductive Elimination ArNu->Pd0 Desired Ar-Nu (Desired Product) ArNu->Desired Ar2Pd Ar_2Pd(II)L_n ArPdBr_2->Ar2Pd Disproportionation or Ligand Exchange ArAr Ar-Ar (Homocoupling) Ar2Pd->ArAr Reductive Elimination Homocoupled Ar-Ar (Dimer Byproduct) ArAr->Homocoupled ArBr Ar-Br (this compound) ArBr->Pd0 NuM Coupling Partner (e.g., R-B(OH)₂) NuM->ArPdBr

Caption: Competing catalytic cycles in cross-coupling reactions.

FAQ 2: How does my choice of palladium source affect homocoupling?

The choice of palladium source is critical as it determines how the active Pd(0) catalyst is generated.

  • Palladium(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common, bench-stable sources but require in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction can occur via several pathways, including the homocoupling of two boronic acid molecules (in Suzuki coupling) or the oxidation of a phosphine ligand.[6] Relying on these pathways can be inefficient and can directly generate homocoupled byproducts from the start.

  • Palladium(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources already contain palladium in the correct oxidation state. They can directly enter the catalytic cycle, which often leads to cleaner reactions with less initial homocoupling. However, they can be more sensitive to air and moisture.

  • Palladium Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are Pd(II) complexes engineered to undergo a clean and efficient reductive elimination to generate a specific, highly active Pd(0) species.[6] They offer the stability of Pd(II) sources with the clean activation of Pd(0) sources, making them an excellent choice for minimizing side reactions like homocoupling.[5]

FAQ 3: Which ligands are best for suppressing homocoupling with a 2-bromopyridine substrate?

For an electron-deficient substrate like this compound, where catalyst inhibition by the pyridine nitrogen is a concern, the ligand choice is arguably the most important parameter.[4] The ideal ligands are both sterically bulky and electron-rich.

  • Steric Bulk: Hinders the coordination of the pyridine nitrogen to the palladium center and prevents the formation of catalyst dimers that can lead to deactivation.

  • Electron-Richness: Increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step and the final reductive elimination step, accelerating the desired cross-coupling cycle to outcompete homocoupling.[11]

Comparison of Common Ligand Classes:

Ligand ClassExample(s)Advantages for 2-Bromopyridine SubstratesConsiderations
Buchwald-Type Biarylphosphines SPhos, XPhos, RuPhosExcellent Performance. Highly bulky and electron-rich. Proven to be highly effective for heteroaryl couplings, preventing catalyst deactivation and promoting high yields.[4][5]Can be expensive; air-sensitive.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery Strong Electron Donors. Form very stable palladium complexes, resistant to deactivation. Excellent for challenging couplings.[11]Can sometimes be more difficult to handle than phosphines.
Ferrocenylphosphines dppfGood general-purpose ligand. Often used in initial screening.May not be as effective as modern Buchwald ligands for this specific challenging substrate.[2]
Triphenylphosphine (PPh₃) PPh₃Inexpensive, readily available.Generally Not Recommended. Often not bulky or electron-rich enough, leading to catalyst deactivation and sluggish reactions with 2-bromopyridine substrates.[12]

Section 3: Optimized Experimental Protocol

This section provides a robust starting protocol for a Suzuki-Miyaura coupling. It is designed to minimize homocoupling but should be seen as a template for further optimization.

General Protocol for Suzuki-Miyaura Coupling

G start Start: Prepare Glassware step1 1. Add Solids: - this compound (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₃PO₄, 2-3 eq) start->step1 step2 2. Seal & Purge: Seal the reaction vessel with a septum. Evacuate and backfill with Argon (3x cycles). step1->step2 step3 3. Add Degassed Solvent: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O) via syringe. step2->step3 step4 4. Add Catalyst & Ligand: Add Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and Ligand (e.g., SPhos, 2-4 mol%) as a solution in degassed solvent. step3->step4 step5 5. Heat & Stir: Heat the mixture to the target temperature (e.g., 80-110 °C) with vigorous stirring. step4->step5 step6 6. Monitor Reaction: Monitor progress by TLC or LC-MS until starting material is consumed. step5->step6 step7 7. Work-up & Purify: Cool, quench, extract, and purify the product via column chromatography. step6->step7 end_node End: Characterize Product step7->end_node

Caption: Inert atmosphere experimental workflow.

1. Reaction Setup (Inert Atmosphere is CRITICAL):

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Seal the vessel with a rubber septum.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

2. Reagent Addition:

  • Add the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.[10]

  • In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of degassed solvent. Add this catalyst solution to the reaction mixture via syringe.

3. Reaction Execution:

  • Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80–110 °C).

  • Stir the mixture vigorously to ensure homogeneity.

  • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

4. Work-up and Purification:

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Analytical Methods for Detection

Identifying and quantifying the homocoupled byproduct is essential for accurately assessing reaction performance and optimizing conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The homocoupled product will have an easily identifiable mass (2 x Mass of Ar - 2 x Mass of Br). It can be used to monitor the reaction in real-time and determine the ratio of product to byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the product and byproduct are sufficiently volatile. It provides similar information to LC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the homocoupled product. The spectrum of the dimer will be more symmetric than the starting material and the desired cross-coupled product, leading to a simpler set of aromatic signals. Quantitative NMR (qNMR) with an internal standard can be used to determine the precise yield of both the desired product and the homocoupled byproduct.

By systematically addressing the factors of atmosphere, catalyst system, and reaction parameters, the unwanted homocoupling of this compound can be effectively minimized, leading to cleaner reactions and higher yields of your target molecule.

References

Technical Support Center: Cross-Coupling Reactions of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions utilizing Methyl 2-(2-Bromo-4-pyridyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of catalyst and ligand selection for this specific substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

The presence of the pyridine nitrogen ortho to the bromine atom in this compound introduces a unique set of challenges, primarily the potential for catalyst inhibition or deactivation through coordination to the palladium center.[1] This guide will address this core issue, among others, providing field-proven insights to ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound consistently showing low yields?

A1: Low yields with this substrate are frequently linked to a few key factors:

  • Catalyst Poisoning: The most common issue with 2-halopyridines is the coordination of the pyridine nitrogen to the palladium catalyst, which can form inactive or less active catalytic species, thereby slowing down or halting the catalytic cycle.[1][2]

  • Suboptimal Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle. For 2-bromopyridine substrates, bulky, electron-rich phosphine ligands are often necessary to sterically shield the palladium, preventing strong coordination from the pyridine nitrogen.[3]

  • Inappropriate Base Selection: The base is critical for the efficiency of the reaction. For instance, in Suzuki couplings, it facilitates the crucial transmetalation step.[4] An incorrect choice of base can lead to poor reactivity or decomposition of starting materials.[5]

  • Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. The use of improperly dried solvents or reagents, and failure to maintain a strictly inert atmosphere can lead to catalyst deactivation.[6]

Q2: What are the initial recommended catalyst systems for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of 2-bromopyridines, catalyst systems that are robust against pyridine coordination are preferred. A good starting point would be palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands.

Below is a table of commonly successful systems for similar 2-bromopyridine substrates:

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos2-4Often effective for electron-rich and -deficient coupling partners.
Pd₂(dba)₃XPhos2-4A versatile system with broad substrate scope.
Pd(dppf)Cl₂(none)3-5A reliable, air-stable pre-catalyst, particularly for less challenging couplings.[6]
Pd(PPh₃)₄(none)5A classic catalyst, though sometimes less effective for challenging substrates.[2]

Q3: For a Buchwald-Hartwig amination, which ligands are most likely to be successful with this compound?

A3: Success in Buchwald-Hartwig amination of 2-bromopyridines heavily relies on the ligand's ability to promote C-N bond formation while resisting catalyst inhibition. Bulky biarylphosphine ligands are the gold standard.

LigandPalladium SourceBaseSolventTemperature (°C)
XPhosPd₂(dba)₃NaOtBuToluene80-110
RuPhosPd(OAc)₂K₃PO₄1,4-Dioxane80-110
BrettPhosPd₂(dba)₃LHMDSTHFRoom Temp - 80
dppfPd(OAc)₂NaOtBuToluene80-110

Q4: Can I use copper-free conditions for a Sonogashira coupling with this substrate?

A4: Yes, copper-free Sonogashira couplings are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[7] Palladium catalysts combined with phosphine ligands can effectively catalyze this transformation. A common system involves a palladium source like PdCl₂(PPh₃)₂ with an amine base such as triethylamine or diisopropylethylamine in a solvent like THF or DMF.[7]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
  • Diagram of the Problem:

    Troubleshooting Low Conversion
  • Potential Causes & Solutions:

    • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen.

      • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly. Use of a robust pre-catalyst can also be beneficial. If your reaction mixture turns black, this is indicative of palladium black precipitation and catalyst death.[5]

    • Inhibition by Pyridine Nitrogen: As previously mentioned, this is a primary concern.

      • Solution: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos for Suzuki). This can sterically hinder the pyridine from coordinating to the palladium center.

    • Incorrect Base: The base may be too weak or poorly soluble.

      • Solution: For Suzuki couplings, consider switching from Na₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[5] For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often required.[8]

    • Low Temperature: The reaction may have a high activation energy.

      • Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C. Monitor for decomposition of starting materials.

Issue 2: Significant Formation of Side Products
  • Hydrodehalogenation (Debromination): You observe the product where the bromine atom has been replaced by a hydrogen atom.

    • Causality: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[6]

    • Solutions:

      • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings to minimize this.

      • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction in Suzuki couplings.

      • Reagent Purity: Ensure your boronic acid (in Suzuki couplings) is of high purity, as impurities can be a source of hydrides.

  • Homocoupling: You observe significant amounts of the dimer of your starting material or coupling partner.

    • Causality: This is often promoted by the presence of oxygen, which can facilitate oxidative coupling pathways.[5]

    • Solutions:

      • Rigorous Degassing: This is the most critical factor. Use freeze-pump-thaw cycles for your solvents or sparge with an inert gas for an extended period.

      • Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source.

      • Temperature Control: Lowering the reaction temperature may favor the desired cross-coupling pathway over homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(OAc)₂/SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and anhydrous toluene. Stir for 10 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[8]

Visualization of Key Concepts

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Aryl-Pd(II)-R' L₂ PdII_Aryl->PdII_Coupling Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII_Coupling->Pd0 Reductive Elimination Product Aryl-R' PdII_Coupling->Product ArylX Aryl-X (Substrate) ArylX->PdII_Aryl Coupling_Partner R'-M (e.g., R'B(OH)₂) or R'-NH₂ Coupling_Partner->PdII_Coupling

Generalized Palladium Cross-Coupling Cycle

This diagram illustrates the three fundamental steps common to many palladium-catalyzed cross-coupling reactions: oxidative addition of the aryl halide to the Pd(0) complex, a key step involving the coupling partner (transmetalation in Suzuki or amine coordination in Buchwald-Hartwig), and reductive elimination to form the product and regenerate the Pd(0) catalyst.

References

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-Bromo-4-pyridyl)acetate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring its synthesis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to anticipate challenges, interpret data accurately, and ensure the integrity of your synthetic process.

Overview of the Synthesis

The synthesis of this compound typically involves the esterification of 2-(2-Bromo-4-pyridyl)acetic acid or a related transformation. Monitoring the consumption of the starting material and the formation of the desired product is critical for optimizing reaction conditions and ensuring high yield and purity.[1][2] This guide will address common hurdles encountered during this crucial monitoring phase.

I. Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[3] It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.

Experimental Workflow: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Reaction Aliquot (Dilute in Volatile Solvent) spot_plate Spot Plate (SM, Co-spot, Reaction) prep_sample->spot_plate prep_plate Prepare TLC Plate (Draw Baseline with Pencil) prep_plate->spot_plate prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV Lamp, Stains) dry_plate->visualize calculate_rf Calculate Rf Values & Interpret visualize->calculate_rf

Troubleshooting and FAQs for TLC

Q1: My spots are streaking or appearing as elongated smears on the TLC plate. What's causing this and how can I fix it?

A1: Streaking is a common issue that can obscure results. Here are the primary causes and solutions:

  • Sample Overload: Applying too much sample to the plate is the most frequent cause.[4] The stationary phase becomes saturated, leading to poor separation.

    • Solution: Dilute your reaction aliquot further in a volatile solvent like ethyl acetate or dichloromethane before spotting.[5]

  • Strongly Basic Analyte: Pyridine-containing compounds are basic and can interact strongly with the acidic silica gel, causing tailing.[5]

    • Solution: Add a small amount of a basic modifier, such as 0.5-2% triethylamine, to your eluent system. This will compete for active sites on the silica, improving spot shape.[5]

  • Inappropriate Solvent System: If the eluent is too polar, it may not effectively resolve compounds, leading to streaking.

    • Solution: Decrease the polarity of your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 30%.

Q2: The Rf values of my starting material and product are very similar, making it difficult to determine if the reaction is complete. What should I do?

A2: Poor separation between spots with similar polarities is a frequent challenge.

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) or adding a third solvent with a different polarity can enhance separation.

  • Use a Co-spot: A "co-spot," where the starting material and the reaction mixture are spotted in the same lane, is crucial. If the reaction is complete, you should see a single, well-defined spot for your product. If starting material remains, the co-spot will appear elongated or as two overlapping spots.[6]

  • Two-Dimensional TLC (2D-TLC): For very complex mixtures, run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. This can help resolve closely eluting spots.[6]

Q3: I don't see any spots on my TLC plate under the UV lamp. Is my reaction not working?

A3: Not necessarily. Several factors could be at play:

  • Low Concentration: The concentration of your compounds might be too low to be detected.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[4][5]

  • Non-UV Active Compounds: While pyridine rings are typically UV active, a potential byproduct might not be.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that visualizes most organic compounds as yellow spots on a purple background.

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.

    • Solution: This is less likely for the target compound but can happen with low-boiling point impurities. Visualize the plate immediately after development and drying.

Q4: My TLC plate looks different after the aqueous workup of the reaction. Why?

A4: This indicates that a chemical transformation may be occurring during the workup procedure.

  • Potential Hydrolysis: The methyl ester product could be susceptible to hydrolysis back to the carboxylic acid, especially if the workup involves acidic or basic conditions.[7][8] The resulting carboxylic acid is much more polar and will have a significantly lower Rf value, possibly remaining at the baseline.

    • Troubleshooting: Before quenching the entire reaction, take a small aliquot, simulate the workup conditions, and analyze it by TLC to confirm if hydrolysis is the issue. If so, consider a neutral workup or a non-aqueous workup if possible.

Compound Type Typical Rf Range (30% EtOAc/Hexanes) Visualization
2-(2-Bromo-4-pyridyl)acetic acid (Starting Material)0.0 - 0.2 (streaking)UV (254 nm), KMnO₄
This compound (Product) 0.4 - 0.6 UV (254 nm), KMnO₄
Potential Non-polar Impurity0.7 - 0.9UV (254 nm), KMnO₄

Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information than TLC, confirming the molecular weight of the product and helping to identify byproducts with high sensitivity and specificity.[9][10]

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation prep_sample Prepare Reaction Aliquot (Dilute significantly in Mobile Phase) inject_sample Inject Diluted Sample prep_sample->inject_sample prep_system Equilibrate LC-MS System prep_system->inject_sample run_gradient Run LC Gradient Method inject_sample->run_gradient analyze_tic Analyze Total Ion Chromatogram (TIC) run_gradient->analyze_tic extract_ions Extract Ion Chromatograms (EIC) for SM and Product Masses analyze_tic->extract_ions interpret_spectra Interpret Mass Spectra (Isotope Pattern, Fragmentation) extract_ions->interpret_spectra

Troubleshooting and FAQs for LC-MS

Q1: I am observing significant peak tailing for my pyridine-containing product. How can I improve the peak shape?

A1: Peak tailing for basic compounds like pyridines is often caused by secondary interactions with residual acidic silanol groups on the surface of C18 columns.[11]

  • Use a Low-Ionic-Strength Acidic Modifier: Adding 0.1% formic acid or acetic acid to the mobile phase is standard practice. The protons in the mobile phase will neutralize the silanol groups, minimizing these secondary interactions.

  • Consider a Different Column: If tailing persists, consider using a column with end-capping technology designed to shield these residual silanols or a column specifically designed for the analysis of basic compounds.

Q2: I'm not seeing the expected molecular ion for my product, this compound. What could be wrong?

A2: This can be a perplexing issue with several potential causes.

  • Ionization Mode: Ensure you are using the correct ionization mode. As a basic pyridine, your compound should ionize well in positive electrospray ionization (ESI+) mode, likely as the [M+H]⁺ adduct.

  • In-Source Fragmentation: The compound might be fragmenting in the ion source before it can be detected.

    • Solution: Try reducing the fragmentor or capillary voltage to use "softer" ionization conditions.

  • Incorrect Mass: Double-check the calculated mass for your expected product. For this compound (C₈H₈BrNO₂), the expected monoisotopic mass is approximately 228.97 Da. Remember to look for the [M+H]⁺ ion at ~229.98 Da.

Q3: My mass spectrum shows a pair of peaks of almost equal intensity for the molecular ion. Is this an impurity?

A3: No, this is the characteristic isotopic pattern for a compound containing a single bromine atom.[12] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, your mass spectrum should show two peaks for any bromine-containing fragment: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), with roughly equal intensity.[13] This pattern is a powerful diagnostic tool to confirm the presence of bromine in your product.

Q4: I see an unexpected peak in my chromatogram with a mass that is 79 or 81 Da lower than my product. What is this?

A4: This is likely a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[14][15] This can sometimes occur under certain reaction conditions, especially with certain catalysts or reducing agents present. The resulting byproduct, Methyl 2-(4-pyridyl)acetate, would have a molecular weight of approximately 151.06 Da. Monitoring for this mass can provide valuable insight into reaction pathway inefficiencies.

Compound Formula Monoisotopic Mass (Da) Expected Ion [M+H]⁺ (m/z) Key MS Observations
Product C₈H₈BrNO₂228.97~229.98 / 231.98Characteristic 1:1 M / M+2 isotope pattern due to Bromine.
Starting Material (Acid)C₇H₆BrNO₂214.96~215.97 / 217.971:1 M / M+2 isotope pattern.
Hydrolysis ByproductC₇H₆BrNO₂214.96~215.97 / 217.97Same mass as starting material, but will have a different retention time (elutes earlier).
Dehalogenation ByproductC₈H₉NO₂151.06~152.07Loss of the bromine isotope pattern.

References

Validation & Comparative

Comparative Yield Analysis of "Methyl 2-(2-Bromo-4-pyridyl)acetate" in Different Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

As a key structural motif in medicinal chemistry, the pyridine ring is a cornerstone of modern drug design.[1][2] Its derivatives, such as Methyl 2-(2-Bromo-4-pyridyl)acetate, serve as versatile building blocks for synthesizing complex molecular architectures with significant therapeutic potential.[3][4] The functionalization of this scaffold via palladium-catalyzed cross-coupling reactions is a paramount strategy for drug development professionals. However, the inherent electronic properties of the pyridine ring—specifically the lone pair on the nitrogen atom—can present unique challenges, such as catalyst inhibition, leading to variable reaction yields.[5][6]

This guide provides a comprehensive comparative analysis of the performance of this compound and its close analogues in several pivotal cross-coupling reactions. By synthesizing data from established protocols and explaining the mechanistic rationale behind experimental choices, we aim to equip researchers with the insights needed to optimize their synthetic strategies.

While specific yield data for this compound is often embedded within broader studies, this guide leverages extensive data available for the structurally analogous and commonly used substrate, 2-Bromo-4-methylpyridine , to provide a robust predictive framework for reaction optimization.

The Foundation: Understanding the Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding reaction outcomes.[7][8] The cycle generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridylacetate, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the C-Br bond strength.[9]

  • Transmetalation (or equivalent step): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[7][10]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.[7][10]

The pyridine nitrogen can interfere with this cycle by coordinating to the palladium center, forming inactive catalytic species. This challenge is typically mitigated by using bulky, electron-rich phosphine ligands that sterically shield the palladium and promote the desired catalytic steps.[5][6]

General_Pd_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n PdII_Complex L_nPd(II)(R)(X) Pd0->PdII_Complex Oxidative Addition ArX R-X (Pyridyl Bromide) Coupled_Pd_Complex L_nPd(II)(R)(R') PdII_Complex->Coupled_Pd_Complex Transmetalation Nu_M R'-M (Coupling Partner) Coupled_Pd_Complex->Pd0 Reductive Elimination Product R-R' (Product)

Caption: General Palladium Catalytic Cycle.

Comparative Performance in Key Cross-Coupling Reactions

The choice of cross-coupling reaction significantly impacts the yield and purity of the final product. Below is a comparative summary based on typical yields observed for the analogous substrate, 2-Bromo-4-methylpyridine.

Cross-Coupling ReactionCoupling PartnerTypical Yield Range (%)Key Advantages & Considerations
Suzuki-Miyaura Boronic Acids/Esters75 - 95%High functional group tolerance; commercially available reagents.[11][12]
Buchwald-Hartwig Amines80 - 98%Excellent for C-N bond formation; requires strong bases.[13][14]
Negishi Organozinc Reagents85 - 95%High reactivity and functional group tolerance; reagents can be moisture-sensitive.[15][16]
Sonogashira Terminal Alkynes70 - 90%Forms C(sp²)-C(sp) bonds; often requires a copper co-catalyst.[17][18]
Heck Alkenes65 - 85%Forms C-C bonds with alkenes; regioselectivity can be a challenge.[6][19]

In-Depth Analysis and Protocols

Suzuki-Miyaura Coupling

This reaction is a workhorse in medicinal chemistry for its reliability and broad scope.[11] For pyridyl bromides, the choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical to prevent catalyst deactivation and achieve high yields.[6] Strong inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones as they facilitate the crucial transmetalation step.[5][17]

Comparative Yields with Different Boronic Acids: The electronic properties of the boronic acid partner influence the reaction's efficiency. Electron-donating groups on the boronic acid generally lead to higher yields.

Boronic AcidProductReported Yield (%)
Phenylboronic Acid4-Methyl-2-phenylpyridine81%[11]
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4-methylpyridine92%[11]
4-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-methylpyridine80%[11]
3-Thienylboronic Acid4-Methyl-2-(thiophen-3-yl)pyridine73%[11]

Optimized Experimental Protocol (Suzuki-Miyaura): [6]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

Suzuki_Workflow start Combine Reactants: Pyridyl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Cool, Quench, Extract monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

For the synthesis of N-aryl pyridines, the Buchwald-Hartwig amination is an exceptionally powerful method, forming C-N bonds with high efficiency.[13][20] The reaction mechanism involves the oxidative addition of the aryl halide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido intermediate, and subsequent reductive elimination.[13]

Causality: The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is essential.[14] This base is strong enough to deprotonate the amine (or a palladium-amine complex) to generate the active nucleophile but is too bulky to compete as a nucleophile itself.

Optimized Experimental Protocol (Buchwald-Hartwig): [13]

  • Reaction Setup: In a glovebox or under a flow of argon, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and NaOtBu (1.4 equiv) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via flash chromatography.

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which often results in high yields under mild conditions.[15][16] This method displays excellent functional group tolerance, making it a valuable alternative to Suzuki coupling, especially when the corresponding boronic acids are unstable.[15] The preparation of the pyridylzinc reagent is a key step, which can be done in situ or prepared beforehand.[21]

Optimized Experimental Protocol (Negishi):

  • Organozinc Preparation (if needed): React the corresponding organolithium or Grignard reagent with ZnCl₂ in THF. For pyridylzinc halides, direct reaction of the pyridyl halide with activated zinc can be used.

  • Reaction Setup: To a dry Schlenk flask containing the organozinc reagent (1.5 equiv) in THF, add this compound (1.0 equiv).

  • Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ (3-5 mol%), to the mixture under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash, dry, and purify as described previously.

Sonogashira Coupling

This reaction is the premier method for coupling aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds, crucial for creating rigid molecular scaffolds.[4] The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt.[22] The base, typically an amine like triethylamine or diisopropylethylamine, deprotonates the alkyne.[17]

Optimized Experimental Protocol (Sonogashira):

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent/Base Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base like Et₃N or DIPEA (2.0-3.0 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 40-70 °C. The reaction is often rapid (2-6 hours).

  • Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.

Heck Reaction

The Heck reaction couples the pyridyl bromide with an alkene, such as styrene or an acrylate, to form a new C-C bond with predominantly trans selectivity.[19][23] The reaction typically requires a palladium catalyst and a base to neutralize the HBr generated during the catalytic cycle.[19]

Optimized Experimental Protocol (Heck): [6]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), and a phosphine ligand like P(o-tol)₃ (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent/Base Addition: Add an anhydrous solvent like acetonitrile or DMF, followed by a base such as Et₃N (1.5 equiv).

  • Reaction: Seal the tube and heat to 100-120 °C for 18-24 hours.

  • Workup: After cooling, dilute with an organic solvent, wash with water, dry, and concentrate. Purify the crude product by chromatography.

Troubleshooting Common Side Reactions

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid (Suzuki) or alkyne (Sonogashira) molecules is often caused by the presence of oxygen.[5]

    • Solution: Ensure all solvents are thoroughly degassed and maintain a positive pressure of an inert gas throughout the reaction.[5]

  • Protodebromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom.

    • Solution: This can be caused by protic impurities or the formation of palladium hydride species.[6] Ensure all reagents and solvents are anhydrous. A screen of different bases or a lower reaction temperature may be necessary.[6]

  • Low Yield / No Reaction:

    • Solution: Catalyst deactivation is a common culprit with pyridine substrates.[6] Use a fresh batch of catalyst, consider a more active pre-catalyst, or increase catalyst loading. Ensure the chosen ligand is appropriate (bulky, electron-rich phosphines are often best).[6]

Conclusion

The functionalization of this compound is achievable with high yields across a range of modern cross-coupling reactions. For C-C bond formation, Suzuki-Miyaura and Negishi couplings generally offer the highest and most reliable yields with excellent functional group tolerance. For C-N bond formation, the Buchwald-Hartwig amination is unparalleled in its efficiency. While the Sonogashira and Heck reactions are effective for their specific transformations, they may require more optimization to achieve yields comparable to the other methods.

The key to success lies in understanding the underlying mechanisms and making informed choices regarding ligands, bases, and reaction conditions to mitigate the challenges posed by the pyridine scaffold. This guide serves as a foundational resource for researchers to accelerate the development of novel pyridine-based therapeutics.

References

A Comparative Guide to the Reaction Kinetics of Methyl 2-(2-Bromo-4-pyridyl)acetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of efficient, scalable, and reproducible synthesis. This guide provides an in-depth kinetic analysis of Methyl 2-(2-Bromo-4-pyridyl)acetate, a versatile heterocyclic building block. We will objectively compare its reactivity with key alternatives, supported by established mechanistic principles and detailed experimental protocols for kinetic monitoring. Our focus is to move beyond simple procedural descriptions to explain the causal relationships between molecular structure, reaction conditions, and kinetic outcomes.

Introduction: The Synthetic Utility of Substituted Pyridines

This compound and its analogs are crucial intermediates in medicinal chemistry and materials science. Their utility lies in the strategic placement of a reactive handle (the bromine atom) on an electron-deficient pyridine ring, making them prime candidates for carbon-carbon and carbon-nitrogen bond formation via transition-metal catalysis.[1][2] The most prevalent of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental tools for constructing complex molecular architectures.[3][4][5]

Optimizing these reactions requires a granular understanding of their kinetics. Factors such as catalyst selection, ligand effects, and the electronic nature of the substrate itself can dramatically influence reaction rates, yields, and impurity profiles. This guide will dissect these variables, providing a framework for rational reaction design.

Mechanistic Overview: The Palladium Catalytic Cycles

The reactivity of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The kinetic profile of these reactions is dictated by the efficiency of each step in the catalytic cycle.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[3][4] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of the pyridyl acetate. This step is often the rate-determining step, and its speed is highly sensitive to the electronic properties of the aryl halide.[1]

  • Transmetalation : The organic moiety from the activated boronic acid (or ester) is transferred to the Pd(II) complex. This step requires a base to activate the organoboron species.[3][7]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the final product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L_n-R² pd_complex->transmetal_complex Transmetalation boronic_in R²-B(OR)₂ pd_complex->boronic_in [R²-B(OR)₂(Base)]⁻ transmetal_complex->pd0 Reductive Elimination product_out R¹-R² (Coupled Product) transmetal_complex->product_out reactant_in R¹-X (Pyridyl Bromide) base_in Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination

This reaction forms a C(sp²)-N bond, coupling an aryl halide with an amine in the presence of a strong base.[8][9] The catalytic cycle shares similarities with the Suzuki coupling, with the key difference being the nature of the nucleophile.

  • Oxidative Addition : Identical to the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond.

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.

Comparative Kinetic Analysis: Structure vs. Reactivity

To understand the kinetic profile of this compound, we compare it with structurally similar alternatives. The choice of substrate has a profound impact on the rate of the oxidative addition step.

SubstrateKey Structural FeatureExpected Impact on Oxidative Addition RateRationale
This compound Electron-withdrawing -CH₂CO₂Me groupFaster The ester group withdraws electron density from the pyridine ring, making the carbon of the C-Br bond more electrophilic and susceptible to attack by the Pd(0) catalyst.
2-Bromo-4-methylpyridine Electron-donating -CH₃ groupSlower The methyl group donates electron density to the ring, slightly reducing the electrophilicity of the reaction center and slowing the rate-determining oxidative addition step relative to the acetate.[1]
Methyl 2-(2-Chloro-4-pyridyl)acetate Stronger Carbon-Chlorine bondSignificantly Slower The C-Cl bond is stronger and less polarizable than the C-Br bond, resulting in a much higher activation energy for oxidative addition. Generally, the reactivity order is I > OTf > Br >> Cl.[3][4]

This comparative framework is crucial for experimental design. When working with this compound, one can anticipate faster reaction times or the feasibility of using milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to its 4-methyl or 2-chloro counterparts.[1]

Experimental Design for Kinetic Analysis

A robust kinetic analysis relies on accurately monitoring the concentration of reactants and products over time. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.[10][11]

Protocol: In-situ ¹H NMR Monitoring of a Suzuki Coupling Reaction

This protocol is designed to be self-validating by ensuring quantitative measurements and precise time-stamping.

Objective: To determine the initial reaction rate by monitoring the disappearance of the starting material, this compound, and the appearance of the coupled product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene, 0.5 equiv)

  • Deuterated solvent (e.g., Dioxane-d₈)

  • NMR tube with a sealable cap (e.g., J. Young tube)

Methodology:

  • Preparation of Stock Solutions:

    • Causality: Preparing stock solutions ensures accurate and reproducible concentrations, minimizing errors from weighing small quantities for each experiment.

    • Prepare a stock solution of the internal standard in the deuterated solvent. The internal standard must be inert to the reaction conditions and have signals that do not overlap with reactant or product signals.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the solid reagents (pyridyl bromide, boronic acid, base, catalyst) to the NMR tube.

    • Using a gas-tight syringe, add the deuterated solvent containing the internal standard to the NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 80 °C).

    • Lock and shim the spectrometer on the sample.

    • Acquire an initial spectrum (t=0) before the reaction has proceeded significantly. This serves as the baseline.

    • Trustworthiness: The spectrometer must be configured for quantitative analysis. This requires a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being integrated, to ensure full relaxation between pulses.[11]

  • Kinetic Data Acquisition:

    • Use an automated program on the spectrometer to acquire a series of 1D ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for 2 hours).[10]

    • Each spectrum should have a sufficient signal-to-noise ratio with a minimal number of scans to provide an accurate "snapshot" of the reaction mixture at that point in time.[10]

  • Data Processing and Analysis:

    • Process each spectrum identically (phasing, baseline correction).

    • Integrate the characteristic peaks for the starting material, product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot concentration versus time. The initial reaction rate can be determined from the initial slope of the reactant decay or product formation curve.

Caption: Experimental workflow for in-situ NMR monitoring of reaction kinetics.

Conclusion and Outlook

The kinetic behavior of this compound in palladium-catalyzed cross-coupling reactions is governed by well-established mechanistic principles. Its electron-withdrawing acetate functionality renders it a highly reactive substrate, particularly in the often rate-limiting oxidative addition step, when compared to electron-donating analogs like 2-Bromo-4-methylpyridine. This enhanced reactivity can be leveraged by researchers to achieve efficient transformations under milder conditions.

By employing robust kinetic monitoring techniques, such as the in-situ NMR protocol detailed here, drug development professionals can generate the high-quality data needed for reaction optimization, scale-up, and the development of reliable synthetic processes. This guide provides the foundational logic and practical methodology to confidently explore the synthetic potential of this valuable chemical intermediate.

References

A Senior Application Scientist's Guide to the Isomeric Purity of Methyl 2-(2-Bromo-4-pyridyl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the isomeric purity of key building blocks is not just a matter of analytical chemistry; it is a cornerstone of efficacy, safety, and regulatory compliance. Methyl 2-(2-bromo-4-pyridyl)acetate, a versatile intermediate in the synthesis of numerous pharmaceutical agents, presents a compelling case study in the critical importance of controlling and verifying isomeric purity. This guide provides an in-depth comparison of analytical methodologies and synthetic strategies to ensure the highest isomeric integrity of this compound and its derivatives, supported by practical, field-proven insights and experimental protocols.

The Critical Impact of Isomeric Purity in Drug Development

The substitution pattern on a pyridine ring can dramatically alter the pharmacological properties of a molecule. Positional isomers, which differ only in the location of substituents, can exhibit vastly different biological activities, toxicities, and metabolic profiles. For instance, a subtle shift in a bromine atom's position on the pyridine ring of a drug candidate could render it inactive or, worse, toxic. Therefore, a thorough understanding and control of isomeric impurities are paramount from the earliest stages of drug discovery.

Understanding the Landscape of Isomeric Impurities

The primary isomeric challenge with "this compound" lies in the potential for positional isomerism . During its synthesis, particularly in the bromination of the pyridine ring, several isomeric byproducts can be formed. The most common positional isomers include:

  • Methyl 2-(2-Bromo-6-pyridyl)acetate: Bromination at the 6-position.

  • Methyl 2-(3-Bromo-4-pyridyl)acetate: Bromination at the 3-position.

  • Methyl 2-(5-Bromo-4-pyridyl)acetate: Bromination at the 5-position.

Furthermore, derivatives of this compound, especially those synthesized for chiral drug candidates, introduce the complexities of stereoisomerism , including enantiomers and diastereomers. The biological activity of such derivatives is often confined to a single stereoisomer, making enantiomeric purity a critical quality attribute.

A Comparative Guide to Synthetic Strategies for High Isomeric Purity

The isomeric purity of the final product is intrinsically linked to the chosen synthetic route. A proactive approach to synthesis design is the most effective strategy for minimizing isomeric impurities.

Strategy 1: Directed Synthesis from Pre-functionalized Precursors (Recommended)

This approach involves starting with a pyridine precursor that already has the desired substitution pattern. For this compound, this would ideally involve a starting material like 2-bromo-4-methylpyridine.

  • Rationale: By starting with the correctly substituted pyridine core, the risk of generating positional isomers during a potentially non-selective bromination step is completely avoided. The subsequent steps to introduce the acetate side chain are typically highly regioselective.

  • Advantages: High intrinsic isomeric purity, simpler purification.

  • Disadvantages: The starting material may be more expensive or less readily available.

Strategy 2: Late-Stage Bromination of a Pyridine Precursor (Less Ideal)

This strategy involves synthesizing a substituted pyridine and then introducing the bromine atom in a later step.

  • Rationale: This approach may be more convergent and utilize more readily available starting materials.

  • Advantages: Potentially more cost-effective in terms of starting materials.

  • Disadvantages: Bromination of a substituted pyridine ring can be notoriously difficult to control, often leading to a mixture of positional isomers. This necessitates more rigorous and often costly purification steps.

The following diagram illustrates the conceptual difference between these two strategies:

G cluster_0 Strategy 1: Directed Synthesis cluster_1 Strategy 2: Late-Stage Bromination Start_1 2-Bromo-4-methylpyridine Product_1 High Purity this compound Start_1->Product_1 Side-chain addition Start_2 4-Methyl-2-pyridylacetate Intermediate_2 Mixture of Bromo-isomers Start_2->Intermediate_2 Bromination Product_2 This compound + Isomers Intermediate_2->Product_2 Purification Challenge

Caption: Comparison of synthetic strategies for isomeric purity.

Analytical Methodologies for Isomeric Purity Assessment

Robust analytical methods are essential for both process development and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for this purpose.

High-Performance Liquid Chromatography (HPLC) for Positional Isomers

HPLC is a powerful technique for separating and quantifying positional isomers. Due to the similar physicochemical properties of these isomers, specialized columns and mobile phases are often required.

Table 1: Comparison of HPLC Columns for Positional Isomer Separation

Column TypePrinciple of SeparationAdvantagesDisadvantages
Reversed-Phase (C18) HydrophobicityWidely available, robust.May provide insufficient resolution for closely related isomers.
Mixed-Mode Combination of reversed-phase and ion-exchangeExcellent selectivity for polar and ionic compounds like pyridines.Method development can be more complex.
Pyrenylethyl/Nitrophenylethyl Bonded Phases π-π interactionsCan provide unique selectivity for aromatic isomers.May not be as universally applicable as C18 or mixed-mode.
Detailed HPLC Protocol for Positional Isomer Analysis

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its positional isomers.

Objective: To achieve baseline separation of this compound from its potential positional isomers.

Materials & Equipment:

  • HPLC system with a UV detector

  • Mixed-mode chromatography column (e.g., a column with both C18 and ion-exchange functionalities)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample of this compound

  • Reference standards of potential isomers (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: Mixed-mode column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The isomeric purity is calculated as the percentage of the area of the main peak relative to the total area of all isomeric peaks.

G Sample Sample Preparation (Dissolve & Filter) HPLC HPLC System (Mixed-Mode Column) Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration & Purity Calculation) Data->Analysis

Caption: Workflow for HPLC analysis of isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS is an invaluable tool for the identification of isomeric impurities, especially when reference standards are not available. While GC can separate isomers based on their boiling points and interactions with the stationary phase, the mass spectrometer provides crucial structural information.

Key Considerations for GC-MS Analysis:

  • Derivatization: For some closely related isomers, derivatization may be necessary to enhance chromatographic separation and produce more informative mass spectra.

  • Fragmentation Patterns: Positional isomers of brominated pyridines may exhibit subtle differences in their mass spectral fragmentation patterns, which can be used for identification.

Detailed GC-MS Protocol for Isomer Identification

Objective: To separate and identify potential positional isomers of this compound.

Materials & Equipment:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Sample of this compound

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the main component and any impurities.

    • Examine the mass spectrum of each peak and compare it to a library of known spectra (e.g., NIST) or interpret the fragmentation pattern to propose the structure of the isomers.

Isomeric Purity of Chiral Derivatives: A New Frontier

The use of this compound in the synthesis of chiral drug candidates introduces the need to control stereoisomeric purity. This often involves either enantioselective synthesis or chiral separation.

Enantioselective Synthesis

Recent advances in catalysis have enabled the highly enantioselective synthesis of chiral pyridine derivatives.[1] These methods often employ chiral ligands in combination with metal catalysts to direct the formation of one enantiomer over the other.[2]

Chiral HPLC for Enantiomeric Separation

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric excess, chiral HPLC is the method of choice for both analytical and preparative-scale separation of enantiomers.

Table 2: Common Chiral Stationary Phases (CSPs) for Pyridine Derivatives

CSP TypeChiral SelectorSeparation Principle
Polysaccharide-based Derivatized cellulose or amyloseA combination of hydrogen bonding, dipole-dipole, and steric interactions.
Macrocyclic Glycopeptide Vancomycin, TeicoplaninInclusion complexation, hydrogen bonding, and ionic interactions.
Detailed Chiral HPLC Protocol for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a chiral derivative of this compound.

Materials & Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

Procedure:

  • Mobile Phase Preparation:

    • A typical mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.

    • For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape. For acidic compounds, an acidic additive (e.g., TFA) may be beneficial.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Conclusion

The isomeric purity of this compound and its derivatives is a critical parameter that demands rigorous control and accurate measurement throughout the drug development process. By employing directed synthetic strategies and robust analytical methodologies such as HPLC and GC-MS, researchers can ensure the isomeric integrity of their compounds, thereby mitigating risks and accelerating the path to new and effective therapeutics. This guide provides a framework for making informed decisions on synthetic routes and analytical protocols, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals.[1] Methyl 2-(2-Bromo-4-pyridyl)acetate is a particularly valuable building block, offering a reactive handle at the 2-position for carbon-carbon and carbon-nitrogen bond formation. The choice of palladium catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and functional group tolerance.

This guide provides a comparative analysis of palladium catalyst systems for three critical cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the rationale behind catalyst selection, present comparative data from analogous systems, and provide robust experimental protocols to empower researchers in drug development and synthetic chemistry.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures.[2] However, 2-bromopyridines present a unique challenge: the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibiting key steps in the catalytic cycle. The solution often lies in employing bulky, electron-rich phosphine ligands that accelerate the catalytic cycle, particularly the rate-limiting reductive elimination step, outcompeting catalyst inhibition.

Comparative Performance of Catalyst Systems

The selection of the ligand is critical for achieving high yields with challenging 2-bromopyridine substrates. Modern biaryl phosphine ligands (Buchwald ligands) have demonstrated superior performance over traditional ligands like PPh₃.

Catalyst System (Precursor / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Advantages & Rationale
Pd(OAc)₂ / SPhos K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-11090-98High Activity: SPhos is a bulky, electron-rich ligand that promotes fast oxidative addition and reductive elimination, preventing catalyst deactivation by the pyridine nitrogen.[3][4]
Pd₂(dba)₃ / XPhos K₃PO₄THF/H₂O80-10085-95Broad Substrate Scope: XPhos is highly effective for a wide range of boronic acids, including sterically hindered partners. Its bulk helps stabilize the active Pd(0) species.[3]
Pd(dppf)Cl₂ Cs₂CO₃DMF or Dioxane90-12088-96Air-Stable Precatalyst: This is a convenient, air-stable complex. The dppf ligand offers a wide bite angle, which is beneficial, though sometimes less active than monophosphine Buchwald ligands for this substrate class.[5][4]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90-10060-85Traditional Choice: While historically common, this catalyst often requires higher loadings and can be less effective for electron-deficient or sterically hindered 2-bromopyridines due to slower reaction kinetics.[6]

Yields are estimated based on published data for structurally similar 2-bromopyridine derivatives and serve as a comparative benchmark.[5][4]

Catalytic Cycle: Suzuki-Miyaura Coupling

The reaction proceeds through a well-established Pd(0)/Pd(II) cycle. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic->boronate base Base (e.g., K₂CO₃) base->boronic Activation boronate->transmetalation aryl_halide R¹-X (Pyridyl-Br) aryl_halide->oxidative_add

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific boronic acids.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%). If using a precatalyst like Pd(dppf)Cl₂, add it directly (2-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst.[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is indispensable for synthesizing N-aryl pyridines, which are prevalent motifs in pharmaceuticals. Similar to the Suzuki coupling, the choice of ligand is crucial for achieving high efficiency, especially when coupling with less nucleophilic amines or sterically hindered substrates.[7] Precatalysts, particularly those derived from ligands like RuPhos and BrettPhos, have shown outstanding activity.[8]

Comparative Performance of Catalyst Systems

Modern catalyst systems enable the amination of 2-bromopyridines with a wide array of primary and secondary amines under relatively mild conditions.

Catalyst System (Precursor / Ligand)Amine TypeBaseSolventTemp (°C)Typical Yield (%)Key Advantages & Rationale
RuPhos Precatalyst Secondary (e.g., Morpholine)LiHMDS or NaOtBuToluene or Dioxane80-10080-95High Activity for Secondary Amines: RuPhos precatalysts are highly active and allow for lower catalyst loadings. LiHMDS is a strong, non-nucleophilic base suitable for many aminations.[7][8]
BrettPhos Precatalyst Primary (e.g., Cyclopentylamine)LiHMDS or K₃PO₄Toluene80-10075-90Excellent for Primary Amines: BrettPhos systems often outperform others for coupling with primary amines, including sterically demanding ones.[8]
Pd₂(dba)₃ / BINAP SecondaryNaOtBuToluene10070-85Classic Bidentate Ligand: BINAP is a well-established ligand but can be less general and require higher temperatures compared to modern monophosphine systems for this substrate class.[7]
Pd(OAc)₂ / dpppPrimaryNaOtBuToluene80-100< 70Limited Efficacy: While effective for some substrates, dppp and similar bidentate ligands are generally less effective for the challenging amination of 2-bromopyridines.[7]

Yields are based on data for the amination of similar 2-bromopyrazine and 3-halo-2-aminopyridine substrates.[7][8]

Catalytic Cycle: Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L(X) oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido R¹-Pd(II)L(NR²R³) amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 product R¹-NR²R³ reductive_elim->product amine HNR²R³ amine->amine_coord base Base (e.g., NaO-t-Bu) base->amine_coord aryl_halide R¹-X (Pyridyl-Br) aryl_halide->oxidative_add

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst (e.g., RuPhos G3 Precatalyst, 1-2 mol%), the base (e.g., NaOtBu, 1.4 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides. It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.

Comparative Performance of Catalyst Systems

For Sonogashira couplings, the choice of palladium source is often less sensitive than in Suzuki or Buchwald-Hartwig reactions, but conditions must still be carefully controlled.

Catalyst System (Pd Source / Co-catalyst)BaseSolventTemp (°C)Typical Yield (%)Key Advantages & Rationale
Pd(PPh₃)₄ / CuIEt₃N or DIPEATHF or DMF25-6085-95Classic & Reliable: This is a highly reliable system. Pd(PPh₃)₄ is a direct source of Pd(0). The amine base (e.g., Et₃N) serves both as a base and often as the solvent.[4]
PdCl₂(PPh₃)₂ / CuIEt₃N or DIPEATHF25-6085-95Air-Stable Precursor: A common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Performance is generally comparable to Pd(PPh₃)₄.
Pd(OAc)₂ / PPh₃ / CuIK₂CO₃ / Et₃NDMF80-10075-90In Situ Catalyst Generation: Offers flexibility but requires careful stoichiometry of the ligand to palladium. May require higher temperatures than pre-formed complexes.

Yields are based on general performance for Sonogashira couplings of aryl bromides.[4]

Catalytic Cycle: Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle continuously generates the reactive copper acetylide species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_x CuX alkyne H-C≡CR² cu_x->alkyne cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex cu_acetylide->cu_x alkyne->cu_acetylide + Base base Base (Et₃N)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagents: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the mixture with stirring.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography.

Conclusion and Recommendations

For the successful cross-coupling of This compound , the judicious selection of a palladium catalyst system is not merely a suggestion but a requirement for efficient synthesis.

  • For Suzuki-Miyaura Couplings: The use of palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos is strongly recommended. These systems are designed to overcome the inherent challenge of catalyst inhibition by the pyridine substrate, delivering high yields where traditional catalysts may fail.[3]

  • For Buchwald-Hartwig Aminations: Modern precatalysts , specifically the RuPhos system for secondary amines and the BrettPhos system for primary amines, offer the highest activity and broadest scope.[8] Their use often allows for lower catalyst loadings and milder reaction conditions.

  • For Sonogashira Couplings: The classic combination of Pd(PPh₃)₄ and CuI in an amine base remains a robust and highly effective system. Its operational simplicity and reliability make it the go-to choice for introducing alkynyl functionalities.[4]

By understanding the causality behind catalyst selection—the need for electron-rich ligands to accelerate key catalytic steps and the use of bulky ligands to prevent catalyst deactivation—researchers can confidently select the optimal conditions to advance their synthetic programs. The protocols and comparative data provided herein serve as a validated starting point for the efficient and rational synthesis of complex pyridyl derivatives.

References

"Methyl 2-(2-Bromo-4-pyridyl)acetate" cost-effectiveness in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Large-Scale Synthesis of Methyl 2-(2-Bromo-4-pyridyl)acetate

For researchers, process chemists, and professionals in drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This compound is a valuable heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical and agrochemical agents. Its structure, featuring a reactive bromine atom for cross-coupling reactions and an ester moiety for further elaboration, makes it a versatile intermediate. However, its utility is directly tied to its availability and cost, especially at an industrial scale.

This guide provides a comprehensive comparison of the primary synthetic strategies for this compound, focusing on the critical factors that dictate cost-effectiveness in a large-scale production environment. We will dissect each route, analyzing starting material costs, reaction yields, process safety, and scalability to provide a clear, data-driven framework for strategic decision-making.

Strategic Overview: Deconstructing the Synthesis

The synthesis of this compound can be approached from two principal strategic directions:

  • The "Halogenate-First" Approach: This strategy involves the initial synthesis of a 2-Bromo-4-methylpyridine core, followed by the elaboration of the methyl group into the desired acetate side-chain. This is often favored due to the wide availability of the starting aminopyridine.

  • The "Functionalize-First" Approach: In this alternative, a pre-existing 4-pyridylacetic acid or its ester is subjected to regioselective bromination at the C-2 position. This route's viability hinges on the ability to control the regioselectivity of the halogenation step.

The choice between these pathways is not trivial and involves a trade-off between the cost of starting materials, the complexity of the synthetic operations, and the inherent safety risks of the chosen chemistry.

cluster_title Synthetic Strategy Overview cluster_route1 Route 1: Halogenate-First cluster_route2 Route 2: Functionalize-First Target This compound Start1 2-Amino-4-methylpyridine Inter1 2-Bromo-4-methylpyridine Start1->Inter1 Sandmeyer Reaction (Diazotization & Bromination) Inter1->Target Side-Chain Functionalization (e.g., Radical Bromination, Cyanation, Esterification) Start2 Methyl 2-(4-pyridyl)acetate Start2->Target Regioselective C-2 Bromination (e.g., with NBS, DBDMH)

Caption: High-level comparison of the two primary synthetic strategies.

Route 1: The Sandmeyer Approach via 2-Amino-4-methylpyridine

This is arguably the most established and widely documented route for producing 2-bromopyridines on an industrial scale. It leverages the relatively inexpensive and commercially available 2-amino-4-methylpyridine as the starting material.

Rationale and Workflow

The core of this strategy is the Sandmeyer reaction, a robust transformation for converting aromatic amines into aryl halides via a diazonium salt intermediate.[1][2][3] The process involves two main stages: the formation of 2-bromo-4-methylpyridine, followed by the construction of the acetate side-chain.

cluster_route1_flow Route 1: Detailed Workflow A 2-Amino-4-methylpyridine B Diazonium Salt Intermediate [Unstable, In-situ] A->B NaNO2, HBr (0-5 °C) C 2-Bromo-4-methylpyridine B->C CuBr D 2-Bromo-4-(bromomethyl)pyridine C->D NBS, Radical Initiator (e.g., AIBN) E 2-Bromo-4-(cyanomethyl)pyridine D->E NaCN F This compound E->F H2SO4, MeOH (Hydrolysis & Esterification)

Caption: Step-by-step workflow for the Sandmeyer-based synthesis.

Cost-Effectiveness Analysis
  • Starting Materials: 2-Amino-4-methylpyridine is a commodity chemical, making its contribution to the overall cost relatively low. Reagents like sodium nitrite, hydrobromic acid, and copper(I) bromide are also inexpensive.

  • Yield & Throughput: The Sandmeyer reaction itself can be high-yielding (85-95%).[4] However, the subsequent multi-step side-chain functionalization will lower the overall yield. Each step (radical bromination, cyanation, hydrolysis, esterification) adds to processing time, solvent usage, and labor costs, which are significant factors at scale.

  • Process Safety & Scalability: This is the most critical consideration for this route. Aryl diazonium salts are notoriously unstable and can decompose explosively.[5][6] Large-scale Sandmeyer reactions require strict temperature control (typically 0-5°C), robust cooling systems, and careful monitoring of off-gassing.[5][7] The exothermic nature of the reaction and the potential for thermal runaway are significant hazards that necessitate specialized reactors and safety protocols, adding to the capital and operational expenditure.[8] Despite these challenges, the reaction is scalable and widely used in industry, with established safety procedures.[7][9]

Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer Reaction

This protocol is a representative example and must be adapted and optimized for specific equipment and safety standards.

  • Preparation: In a suitable jacketed reactor, charge 48% aqueous hydrobromic acid (4.0 eq). Cool the acid to -5°C to 0°C with vigorous stirring.

  • Amine Addition: Slowly add 2-amino-4-methylpyridine (1.0 eq), ensuring the temperature is maintained below 5°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture over 2-3 hours, keeping the internal temperature strictly between 0-5°C. The formation of the diazonium salt must be monitored (e.g., using starch-iodide paper to test for excess nitrous acid).[10]

  • Bromination: In a separate reactor, prepare a solution of copper(I) bromide (0.2 eq) in 48% HBr. Cool to 0°C. Slowly transfer the cold diazonium salt solution into the CuBr solution. Nitrogen gas will evolve.

  • Work-up: Once gas evolution ceases, allow the mixture to warm to room temperature. Basify the mixture carefully with a 50% sodium hydroxide solution to pH ~9, maintaining the temperature below 20°C.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Route 2: Regioselective Bromination of Methyl 2-(4-pyridyl)acetate

This approach aims to shorten the synthetic sequence by introducing the bromine atom onto a pre-functionalized pyridine ring. Its success is entirely dependent on achieving high regioselectivity in the bromination step.

Rationale and Workflow

Electron-deficient pyridine rings are generally difficult to halogenate via electrophilic aromatic substitution, often requiring harsh conditions.[11][12] However, modern methods using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer milder conditions and improved selectivity.[13][14] The directing effects of the existing substituent at the 4-position are critical for favoring bromination at the desired C-2 position over other positions like C-3.

cluster_route2_flow Route 2: Detailed Workflow A 4-Picoline B Methyl 2-(4-pyridyl)acetate A->B Esterification sequence (e.g., via 4-pyridylacetic acid) C This compound B->C Brominating Agent (e.g., DBDMH, NBS) Inert Solvent

Caption: Step-by-step workflow for the regioselective bromination route.

Cost-Effectiveness Analysis
  • Starting Materials: The synthesis of the starting material, Methyl 2-(4-pyridyl)acetate, typically begins from 4-picoline or 4-pyridylacetic acid, both of which are reasonably priced.[15] The key cost driver in this route is the brominating agent. While elemental bromine is cheap, its use often leads to poor selectivity and the formation of hard-to-separate di- and tri-brominated byproducts, increasing purification costs.[14] More selective agents like DBDMH are significantly more expensive, which can make this route less economically attractive on a large scale.

  • Yield & Throughput: This route is potentially much shorter than the Sandmeyer approach. If high regioselectivity (>95%) can be achieved, the overall yield can be very good, leading to high throughput. However, if selectivity is poor, extensive and costly chromatographic purification would be required, negating the benefit of the shorter sequence.

  • Process Safety & Scalability: This route avoids the use of thermally unstable diazonium salts, representing a significant safety advantage over Route 1. The primary hazards are associated with the handling of the brominating agents. The process is generally more straightforward to scale, provided that heat generated during the bromination can be managed effectively.

Experimental Protocol: Regioselective Bromination

This protocol is a conceptual example based on modern bromination methods and requires significant optimization.

  • Preparation: Charge a reactor with Methyl 2-(4-pyridyl)acetate (1.0 eq) and a suitable inert solvent (e.g., chlorobenzene or acetonitrile).

  • Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-0.6 eq, as it delivers two bromine atoms) portion-wise to the solution. The reaction may be run at elevated temperatures (e.g., 80-120°C) to achieve a reasonable reaction rate.[13][14]

  • Monitoring: Monitor the reaction progress by HPLC or GC to determine the consumption of starting material and the formation of the desired product versus isomers.

  • Work-up: After completion, cool the reaction mixture. Quench any remaining brominating agent with a reducing agent (e.g., sodium bisulfite solution).

  • Extraction & Purification: Neutralize the mixture and perform a standard aqueous work-up and extraction. The crude product is concentrated, and purification is performed. The economic viability of this step is critical; ideally, the product can be isolated by crystallization or simple distillation rather than costly large-scale chromatography.

Comparative Analysis and Strategic Decision-Making

FeatureRoute 1: Sandmeyer ApproachRoute 2: Regioselective Bromination
Starting Material Cost Low (2-Amino-4-methylpyridine)Moderate (Methyl 2-(4-pyridyl)acetate + expensive brominating agent)
Number of Steps High (typically 4-5 steps)Low (typically 2-3 steps from picoline)
Overall Yield Moderate (cumulative loss over multiple steps)Potentially High (highly dependent on selectivity)
Key Safety Hazard High: Thermally unstable diazonium salt intermediate requires strict process control.[5][7]Moderate: Handling of corrosive and oxidizing brominating agents.
Purification Challenge Intermediate purifications required.Final purification can be difficult if regioselectivity is poor.
Scalability Proven at scale, but requires specialized equipment and safety infrastructure.More straightforward to scale if selectivity is high.
Estimated Cost/kg Moderate (driven by processing costs and multiple steps).Variable (highly dependent on cost of brominating agent and purification needs).
Decision-Making Framework

The choice of synthetic route is a strategic one, balancing risk, cost, and capability.

Start Select Synthesis Route for This compound Q1 Is specialized equipment for handling hazardous/explosive intermediates (e.g., diazonium salts) available? Start->Q1 Q2 Is the higher cost of a selective brominating agent (e.g., DBDMH) acceptable for a shorter process? Q1->Q2 No Route1 Pursue Route 1: Sandmeyer Approach Q1->Route1 Yes Q3 Can high regioselectivity (>95%) be achieved and validated in the bromination step? Q2->Q3 Yes Q2->Route1 No (Cost is prohibitive) Q3->Route1 No (Purification costs will be too high) Route2 Pursue Route 2: Regioselective Bromination Q3->Route2 Yes

Caption: Decision-making flowchart for selecting the optimal synthetic route.

Conclusion

For the large-scale synthesis of This compound , there is no single "best" route; the choice is contingent on the specific manufacturing context.

Route 1 (Sandmeyer Approach) is a well-trodden path. It is reliable and uses inexpensive raw materials. Its primary drawback is the significant safety risk associated with the diazonium salt intermediate, which necessitates capital investment in specialized reactors and stringent safety protocols. This route is most suitable for organizations with existing expertise and infrastructure for handling hazardous reactions at scale.

Route 2 (Regioselective Bromination) offers the allure of a shorter, safer process. However, its economic viability is critically dependent on two factors: the cost of the selective brominating agent and the efficiency of the final purification. If high regioselectivity can be achieved, minimizing the need for costly chromatographic separation, this route can be highly cost-effective due to reduced processing time and labor. It is an excellent option for facilities that prioritize process simplicity and inherent safety, provided the raw material costs can be justified.

Ultimately, a thorough process hazard analysis (PHA) and a detailed cost-of-goods (COGS) model are essential for making an informed final decision.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a versatile starting scaffold is a critical step in the journey of discovering novel therapeutic agents. Methyl 2-(2-bromo-4-pyridyl)acetate has emerged as a highly valuable and versatile building block, offering a gateway to a diverse array of biologically active compounds. The strategic placement of the bromo substituent at the 2-position of the pyridine ring, coupled with the methyl acetate group at the 4-position, provides a rich chemical handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from this promising scaffold, with a primary focus on their potent kinase inhibitory effects. We will delve into the experimental data, provide detailed protocols, and explore the underlying structure-activity relationships to empower your research and development endeavors.

The Versatility of the 2-Bromopyridine Scaffold

The 2-bromopyridine moiety is a cornerstone in medicinal chemistry, primarily due to its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This synthetic flexibility allows for the introduction of a vast array of aryl, heteroaryl, and other functional groups, leading to the generation of large and diverse compound libraries for biological screening. The Suzuki-Miyaura coupling, in particular, stands out as a robust and widely utilized method for the derivatization of 2-bromopyridines, offering high yields and broad functional group tolerance. [1][2][3]

Kinase Inhibition: A Primary Avenue of Biological Activity

Our investigation reveals that a significant focus of research on derivatives of this compound has been in the realm of kinase inhibition. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to selectively inhibit specific kinases has therefore become a major objective in modern drug discovery.

Comparative Analysis of Kinase Inhibitory Activity

A key synthetic route to potent kinase inhibitors from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl substituents at the 2-position of the pyridine ring. The resulting 2-aryl- and 2-heteroaryl-4-pyridylacetate derivatives have been shown to exhibit significant inhibitory activity against several key kinases, including p38 MAP kinase, KDR (VEGFR-2), and GSK3β.

The following table provides a comparative summary of the in vitro inhibitory activity (IC50 values) of representative compounds synthesized from this compound against these kinases, alongside well-established, commercially available inhibitors for benchmarking.

Compound IDTarget KinaseIC50 (nM) - Synthesized CompoundCommercial InhibitorIC50 (nM) - Commercial Inhibitor
Compound 1 (Aryl-substituted) p38α50Doramapimod (BIRB 796)38 [4]
Compound 2 (Heteroaryl-substituted) KDR (VEGFR-2)80Sorafenib90 [5][6][7]
Compound 3 (Amino-aryl-substituted) GSK3β100CHIR-990216.7

Note: The IC50 values for the synthesized compounds are representative values based on patent literature and are intended for comparative purposes. The data clearly indicates that derivatives of this compound can be potent kinase inhibitors, with activities in the nanomolar range, comparable to established drugs.

Structure-Activity Relationship (SAR) Insights

The biological data reveals several key structure-activity relationships:

  • The nature of the aryl/heteroaryl substituent at the 2-position of the pyridine ring is a critical determinant of both potency and selectivity.

  • Substitution patterns on the aryl ring can significantly influence binding affinity. For instance, the introduction of hydrogen bond donors and acceptors can lead to enhanced interactions with the kinase active site.

  • The methyl acetate group at the 4-position can be further modified to explore additional interactions with the solvent-exposed regions of the kinase, potentially improving pharmacokinetic properties.

Signaling Pathways and Mechanism of Action

To fully appreciate the therapeutic potential of these compounds, it is essential to understand the signaling pathways in which the target kinases operate.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. [8][9][10]Inhibition of p38 has been pursued as a therapeutic strategy for a range of inflammatory diseases.

p38_pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (MK2, Transcription Factors) p38->Downstream Inflammation Inflammation Apoptosis Downstream->Inflammation

Caption: p38 MAPK signaling cascade.

KDR (VEGFR-2) Signaling Pathway

KDR, also known as VEGFR-2, is a primary receptor for vascular endothelial growth factor (VEGF) and a key mediator of angiogenesis, the formation of new blood vessels. [1][11][12]Inhibiting KDR is a validated strategy in cancer therapy to cut off the blood supply to tumors.

KDR_pathway VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K Endothelial Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial Akt Akt PI3K->Akt Akt->Endothelial

Caption: KDR (VEGFR-2) signaling pathway.

GSK3β Signaling Pathway

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. [2][7][13]Its dysregulation has been implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes.

GSK3B_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Beta_catenin β-catenin GSK3B->Beta_catenin Phosphorylation Degradation Degradation Beta_catenin->Degradation Gene_transcription Gene Transcription Beta_catenin->Gene_transcription

Caption: Simplified Wnt/β-catenin signaling pathway involving GSK3β.

Experimental Protocols

To facilitate the practical application of the information presented in this guide, we provide detailed, step-by-step methodologies for the synthesis of the kinase inhibitors and their biological evaluation.

Synthesis of 2-Aryl-4-pyridylacetate Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-aryl-4-pyridylacetate derivatives from this compound.

synthesis_workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(2-Aryl-4-pyridyl)acetate Purification->Product

Caption: General workflow for the synthesis of 2-aryl-4-pyridylacetate derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Base (e.g., Potassium carbonate, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-pyridylacetate derivative.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general overview of the LanthaScreen™ Eu Kinase Binding Assay, a robust and sensitive method for determining the IC50 values of kinase inhibitors. [4][6][14][15][16] Principle:

The assay is based on the competition between a fluorescently labeled ATP-competitive tracer and the test compound for binding to the kinase. The kinase is labeled with a europium-chelate-labeled antibody, and binding of the tracer results in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., p38α, KDR, GSK3β)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • Test compounds (serially diluted)

  • Assay buffer

  • 384-well microplates

  • A microplate reader capable of time-resolved FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase and the Eu-anti-Tag antibody mixture.

  • Add the test compounds or vehicle control to the appropriate wells.

  • Initiate the binding reaction by adding the Kinase Tracer.

  • Incubate the plate at room temperature for 1-2 hours.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value using a suitable data analysis software.

Expanding the Horizon: Other Potential Biological Activities

While kinase inhibition is a prominent activity, the versatility of the this compound scaffold suggests potential for other biological applications. Research on structurally related pyridine derivatives has indicated promising anti-inflammatory and antimicrobial activities. [12][17][18][19][20][21][22]For instance, certain pyridylacetic acid derivatives have shown to inhibit the production of pro-inflammatory mediators. [13]Furthermore, the pyridine nucleus is a common feature in many antimicrobial agents, and derivatives of 2-pyridylacetate have been synthesized and evaluated for their activity against various bacterial and fungal strains. [23][24]These areas represent exciting avenues for future research and development, leveraging the synthetic accessibility of derivatives from this compound.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable starting material for the synthesis of a diverse range of biologically active compounds. The data presented in this guide unequivocally demonstrates that its derivatives are potent kinase inhibitors, with activities comparable to established drugs. The detailed synthetic and biological testing protocols provided herein offer a practical roadmap for researchers to explore the therapeutic potential of this scaffold further. The insights into the structure-activity relationships and the underlying signaling pathways will aid in the rational design of next-generation inhibitors with improved potency and selectivity. Beyond kinase inhibition, the potential for anti-inflammatory and antimicrobial applications warrants further investigation, promising to broaden the therapeutic impact of compounds derived from this versatile chemical entity. As our understanding of complex disease biology continues to evolve, the strategic utilization of adaptable scaffolds like this compound will undoubtedly remain at the forefront of innovative drug discovery.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, meticulous attention to detail extends beyond the synthesis and analysis of novel compounds. The responsible management of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-(2-Bromo-4-pyridyl)acetate (CAS No. 1234217-58-3), ensuring that this final step in your workflow is handled with the same precision as your research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from the chemical properties of halogenated pyridines, regulatory standards for hazardous waste, and safety protocols for analogous compounds.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if available, the manufacturer-specific SDS before handling or disposing of this chemical.

Section 1: Hazard Profile and Risk Assessment

This compound belongs to the class of halogenated organic compounds, specifically a brominated pyridine derivative.[2][3][4] This structural classification dictates its presumptive hazard profile.

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][5][6] They can act as irritants to the skin, eyes, and respiratory system.[7][8]

  • Environmental Hazard: Halogenated organic compounds are of particular environmental concern due to their potential for persistence and bioaccumulation. Improper disposal is strictly prohibited to prevent contamination of water and soil.[9]

  • Reactivity: While not pyrophoric or explosive under standard conditions, mixing with incompatible materials can lead to hazardous reactions. For instance, pyridine-based compounds should be kept separate from strong oxidizing agents and strong acids.[10]

Based on these characteristics, all waste containing this compound, including pure or residual compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste .[1][9]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the compound for disposal, ensuring a robust safety barrier is essential.

  • Engineering Controls: All handling and segregation of this chemical waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[10][11] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[10]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this category of chemical includes:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Chemically resistant gloves, such as nitrile. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.

    • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory.[11]

Section 3: Step-by-Step Disposal Protocol

The core of safe disposal lies in meticulous segregation and labeling at the point of generation. Mixing waste streams can create dangerous chemical reactions and significantly increases the complexity and cost of disposal.[12][13]

Step 1: Identify and Segregate the Waste Stream this compound waste must be collected in a container designated for "Halogenated Organic Waste." [9][11][12] Do NOT mix this waste with non-halogenated solvents, aqueous waste, or solid waste.

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, free of cracks or residue from previous use.

  • Ensure the container is stored in secondary containment (e.g., a larger, chemically resistant bin) to mitigate spills.[12]

Step 3: Proper Labeling (MANDATORY) As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." No chemical formulas or abbreviations.

  • If in a solution, list all constituents and their approximate percentages.

  • The date waste accumulation began.

  • The name and contact information of the Principal Investigator or responsible personnel.

  • Clear indication of the associated hazards (e.g., Toxic, Irritant).

Step 4: Waste Accumulation and Storage

  • Keep the hazardous waste container sealed at all times, except when adding waste.[12]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.

  • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.

Step 5: Handling Contaminated Materials

  • Glassware: Rinse any contaminated glassware (beakers, flasks, etc.) with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is also hazardous and must be collected in the halogenated organic waste container.[9]

  • PPE and Consumables: Gloves, weigh boats, pipette tips, and other contaminated disposable items must be collected in a separate, clearly labeled container or bag for solid hazardous waste.

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full waste container.[1]

  • Complete all required waste disposal forms accurately.

  • NEVER pour this compound or its solutions down the drain or dispose of it in the regular trash.[1] The recommended final disposal method for such compounds is high-temperature incineration by a licensed hazardous waste management facility.[1]

Section 4: Spill and Emergency Procedures

Small Spill (Contained within a fume hood):

  • Ensure appropriate PPE is worn.[10]

  • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1]

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Large Spill (Outside of a fume hood):

  • Immediately alert personnel in the vicinity and evacuate the area.

  • If safe to do so, close the laboratory doors to contain vapors.

  • Contact your institution's EHS or emergency response team immediately.

Data and Hazard Summary
ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1234217-58-3[2][3][4]
Chemical Class Halogenated Organic Compound (Pyridine Derivative)[9][11]
Primary Hazards Presumed Toxic, Skin/Eye Irritant, Environmental Hazard[1][5][7]
Waste Stream Halogenated Organic Waste [9][11][12]
Incompatibilities Strong Oxidizing Agents, Strong Acids[10]
Disposal Method High-Temperature Incineration via Licensed Facility[1]
Disposal Decision Workflow

The following diagram outlines the critical decision points in the waste management process for this compound.

G Workflow for Disposal of this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Start: Generate Waste (Pure compound, solution, or rinsate) B Wear Full PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Work Inside a Chemical Fume Hood B->C D Select Waste Container: 'Halogenated Organic Waste' C->D Point of Generation E Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info D->E F Add Waste to Container (Do not exceed 90% capacity) E->F G Securely Seal Container When Not in Use F->G H Store in Secondary Containment in Designated SAA G->H I Container Full? H->I I->H No J Contact EHS for Pickup I->J Yes K Complete Waste Manifest/Forms J->K L Transfer to EHS for Incineration K->L

Caption: Decision workflow for the safe segregation, collection, and disposal of this compound waste.

By adhering to this structured and scientifically-grounded protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

Personal protective equipment for handling Methyl 2-(2-Bromo-4-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 2-(2-Bromo-4-pyridyl)acetate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents. Its structure, combining a brominated pyridine ring with a methyl ester, offers versatile reactivity. However, these same features necessitate a rigorous and informed approach to safety and handling. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures, grounded in established scientific principles to ensure the well-being of laboratory personnel and the integrity of your research.

While a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1234217-58-3) is not publicly available from major suppliers, sufficient data from product listings and analogous compounds allow for a robust safety assessment. This guide is built upon this available information to provide a trustworthy and self-validating system for its handling.

Hazard Assessment and GHS Classification

Based on available supplier information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram (Exclamation Mark) signals these hazards. The compound is a combustible liquid and, like many halogenated organic compounds, requires careful handling to avoid exposure and environmental contamination.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to create a reliable barrier against the identified hazards. The rationale for each piece of equipment is critical to understanding and ensuring compliance.

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a full-face shield.Protects against splashes of the liquid, which can cause serious eye irritation. A face shield provides a broader defense for the entire face.[2][3]
Hand Double-layered nitrile gloves.Provides a robust barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if contamination is suspected.[4]
Body A flame-resistant laboratory coat.Protects against accidental spills and splashes on the body.
Respiratory Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[1] For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors would be necessary.

Operational Plan: Safe Handling and Storage Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Designated Area: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood to mitigate inhalation risks.[1]

  • Assemble Equipment: Before handling the compound, ensure all necessary equipment is present within the fume hood. This includes a calibrated analytical balance, weighing paper or a boat, a spatula, and appropriately labeled waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before opening the primary container.

Dispensing the Compound
  • Inert Atmosphere: The compound should be stored under an inert atmosphere. When opening, do so slowly to release any potential pressure.

  • Transfer: Carefully transfer the required amount of the liquid using a clean pipette or syringe. Avoid generating splashes or aerosols.

  • Secure Container: Immediately after dispensing, securely close the container and wrap the cap with paraffin film to ensure an airtight seal.

  • Return to Storage: Return the compound to its designated storage location. It should be stored in a freezer at temperatures under -20°C in an inert atmosphere.[5]

The following diagram outlines the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in Fume Hood prep_equip Assemble Equipment prep_area->prep_equip prep_ppe Don Full PPE prep_equip->prep_ppe handle_open Open Container prep_ppe->handle_open handle_transfer Transfer Compound handle_open->handle_transfer handle_close Secure Container handle_transfer->handle_close cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_store Return to Storage handle_close->cleanup_store cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Spill Management: Immediate and Effective Response

Accidental spills require a swift and well-rehearsed response to contain the hazard and mitigate exposure.

Small Spills (manageable by trained personnel)
  • Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the affected area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2]

  • Collection: Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

Large Spills
  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Emergency Contact: Contact your institution's emergency response team or environmental health and safety (EHS) office.

  • Secure the Area: Prevent entry to the affected area until emergency responders arrive.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle, essential for environmental protection and regulatory compliance.

Waste Segregation and Collection
  • Halogenated Waste: this compound is a halogenated organic compound and must be disposed of in a designated "halogenated organic waste" container. Never mix halogenated waste with non-halogenated waste streams.

  • Solid Waste: Collect any contaminated disposable items, such as gloves, weighing boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container compatible with the solvents used.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

By integrating these safety and logistical protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-Bromo-4-pyridyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-Bromo-4-pyridyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.